MK-4256
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN8O/c1-15-31-26(35-37-15)27(17-12-30-36(2)14-17)24-20(19-5-3-4-6-21(19)32-24)11-22(34-27)25-29-13-23(33-25)16-7-9-18(28)10-8-16/h3-10,12-14,22,32,34H,11H2,1-2H3,(H,29,33)/t22-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIFDLOQPKMIJK-AJTFRIOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)[C@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Initial Preclinical Studies of MK-4256: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4256 is a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3) that has been investigated as a potential therapeutic agent for type 2 diabetes.[1][2][3][4] Preclinical studies have demonstrated its efficacy in improving glucose homeostasis, primarily through the enhancement of glucose-dependent insulin secretion (GDIS). This document provides a detailed overview of the initial preclinical findings for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Core Mechanism of Action
This compound functions as a competitive antagonist at the SSTR3 receptor.[1] SSTR3 is a G-protein coupled receptor highly expressed in pancreatic β-cells.[1][2] The natural ligand, somatostatin, activates SSTR3, leading to an inhibitory effect on insulin secretion. By blocking this interaction, this compound potentiates glucose-stimulated insulin release from pancreatic β-cells, a key mechanism for managing hyperglycemia in type 2 diabetes.[1] This glucose-dependent action minimizes the risk of hypoglycemia, a common side effect of some other insulin secretagogues like sulfonylureas.[1][2]
Signaling Pathway of SSTR3 Antagonism by this compound
Caption: SSTR3 antagonism by this compound, preventing downstream inhibition of insulin secretion.
In Vitro Pharmacology
The in vitro activity of this compound was characterized through a series of receptor binding and functional assays to determine its potency and selectivity.
Receptor Binding Affinity
This compound demonstrates high affinity for both human and mouse SSTR3.
| Receptor | Species | IC50 (nM) |
| SSTR3 | Human | 0.66[5] |
| SSTR3 | Mouse | 0.36[5] |
Selectivity Profile
The selectivity of this compound was assessed against other somatostatin receptor subtypes. The compound exhibits significant selectivity for SSTR3.
| Receptor Subtype | Species | Binding IC50 (nM) | Functional Antagonist IC50 (µM) |
| SSTR1 | Human | >2000[5] | - |
| SSTR2 | Human | >2000[5] | - |
| SSTR4 | Human | <1000 | >5[5] |
| SSTR5 | Human | <1000 | >5[5] |
hERG Channel Activity
To assess potential cardiovascular risk, the interaction of this compound with the hERG (human Ether-a-go-go-Related Gene) channel was evaluated.
| Assay | IC50 (µM) |
| Radiolabeled MK-499 Binding | 1.74[5][6] |
| Functional Patch Clamp | 3.4 (50% blockade)[5] |
In Vivo Efficacy
The in vivo efficacy of this compound was primarily evaluated in mouse models of glucose tolerance.
Oral Glucose Tolerance Test (oGTT)
This compound demonstrated dose-dependent reduction in glucose excursion in a mouse oGTT model.[1][2][3]
| Dose (mg/kg, p.o.) | Glucose Excursion Reduction (%) |
| 0.03 | Maximal efficacy achieved[1][3] |
| 0.1 | 86[6] |
| 1 | 63 (compound 9) / 109 (compound 8/MK-4256)[1][5] |
Compared to the sulfonylurea glipizide, this compound showed a minimal risk of hypoglycemia in mice.[1][2][3]
Experimental Workflow for Oral Glucose Tolerance Test (oGTT)
Caption: A generalized workflow for conducting an oral glucose tolerance test in mice.
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in multiple preclinical species, demonstrating good oral bioavailability and exposure.
Plasma Concentration in Mice
Following oral administration in mice, this compound achieved dose-dependent plasma concentrations.
| Oral Dose (mg/kg) | Cmax (nM) |
| 0.01 | 7[1][5] |
| 0.1 | 88[1][5][6] |
| 1 | 493[1][5] |
Pharmacokinetic Parameters in Higher Species
This compound exhibited excellent pharmacokinetic profiles in both dog and rhesus monkey.
| Species | Key PK Characteristics |
| Dog | Long half-life, excellent oral exposure[1] |
| Rhesus Monkey | Long half-life, excellent oral exposure[1] |
Experimental Protocols
SSTR3 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the SSTR3 receptor.
-
Methodology:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR3 receptor are prepared.[7]
-
Membranes are incubated with a radiolabeled ligand (e.g., 125I-Somatostatin) and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
In Vivo Oral Glucose Tolerance Test (oGTT)
-
Objective: To evaluate the effect of this compound on glucose tolerance in vivo.
-
Methodology:
-
Male C57BL/6 mice are fasted overnight (approximately 16 hours).
-
Mice are orally administered with either vehicle or this compound at various doses.
-
After a specified time (e.g., 30-60 minutes), a baseline blood sample (t=0) is collected from the tail vein.
-
Mice are then orally challenged with a dextrose solution (e.g., 5 g/kg).[1]
-
Blood samples are collected at subsequent time points (e.g., 15, 30, 60, and 120 minutes) post-glucose challenge.
-
Blood glucose levels are measured using a glucometer.
-
The area under the curve (AUC) for glucose excursion is calculated and compared between treatment and vehicle groups to determine the percentage reduction.
-
Conclusion
The initial preclinical data for this compound strongly support its profile as a potent and selective SSTR3 antagonist with promising therapeutic potential for type 2 diabetes. The in vitro studies confirmed its high affinity and selectivity for the target receptor. In vivo studies demonstrated significant, dose-dependent improvements in glucose tolerance with a low risk of hypoglycemia. Furthermore, the pharmacokinetic profile of this compound in multiple species suggests its suitability for oral administration. These foundational studies provided a solid rationale for the further development of this compound as a novel treatment for type 2 diabetes.
References
- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. AID 712054 - Inhibition of human SSTR3 transfected in CHO cells assessed as inhibition of SRIF-induced reduction of cAMP accumulation after 45 mins - PubChem [pubchem.ncbi.nlm.nih.gov]
MK-4256 Structure-Activity Relationship (SAR) Studies: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of MK-4256, a potent and selective somatostatin receptor subtype 3 (SSTR3) antagonist.[1][2][3] It is important to note that, contrary to potential initial hypotheses, the scientific literature identifies this compound as a selective SSTR3 antagonist investigated for the treatment of type 2 diabetes, not as a KRAS G12C inhibitor.[1][2][3] This guide will detail the SAR of the imidazolyl-β-tetrahydrocarboline series of compounds, from which this compound was optimized, presenting key data on their potency, selectivity, and in vivo efficacy.
The development of this compound was driven by the hypothesis that antagonism of SSTR3, a G-protein coupled receptor highly expressed in pancreatic β-cells, could lead to a novel glucose-dependent insulin secretion mechanism for the treatment of type 2 diabetes.[3][4] The following sections will provide a detailed analysis of the chemical modifications that led to the discovery of this compound, present quantitative data in a structured format, describe the experimental protocols used for evaluation, and visualize the relevant biological pathways and experimental workflows.
Data Presentation: Structure-Activity Relationship of Imidazolyl β-Carboline Analogs
The SAR studies of the imidazolyl-β-tetrahydrocarboline series focused on optimizing the substituents at the C-1 position of the β-carboline core to enhance SSTR3 potency and selectivity, while minimizing off-target effects, particularly hERG channel binding.[5] The following table summarizes the key SAR data for a selection of analogs leading to the identification of this compound (compound 8).
| Compound No. | R Group (at C-1) | Human SSTR3 Binding IC50 (nM) | Human SSTR3 Functional cAMP Antagonism IC50 (nM) (% inh.) | Mouse SSTR3 Binding IC50 (nM) | Mouse SSTR3 Functional cAMP Antagonism IC50 (nM) (% inh.) | MK-499 (hERG) Binding Ki (nM) | Reduction of Glucose Excursion in Mouse ipGTT at 10 mg/kg oral dose (%) |
| 1 | Phenyl | 14 | 11 (87%) | 8.9 | 16 (98%) | 369 | 75% |
| 2 | 4-Fluorophenyl | 2.8 | 5.7 (119%) | 1.7 | 26 (108%) | 377 | 79% |
| 3 | 4-Chlorophenyl | 6.9 | 9.3 (102%) | 4.0 | 4.4 (67%) | 300 | 91% |
| 4 | 4-Methylphenyl | 7.2 | 33 (93%) | 4.8 | 26 (66%) | 2189 | 84% |
| 5 | 3-Pyridyl | 19 | 19 (102%) | ND | 18 (103%) | 385 | ND |
| 6 | 2-Thienyl | 9.2 | 58 (76%) | 8.1 | 29 (92%) | 2206 | 87% |
| 8 (this compound) | 3-(5-methyl-1,2,4-oxadiazolyl) | 0.66 | 0.9 (100%) | 0.36 | 1.2 (100%) | 1740 | 109% (at 1 mg/kg) |
ND: Not Determined
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of SAR studies. The following methodologies are based on the descriptions provided in the primary literature for the evaluation of this compound and its analogs.
SSTR3 Receptor Binding Assay
The affinity of the compounds for the human and mouse SSTR3 was determined using a radioligand binding assay.
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing either human or mouse SSTR3 were cultured and harvested. The cells were then lysed, and the cell membranes were isolated by centrifugation.
-
Binding Reaction: The cell membranes were incubated with a radiolabeled SSTR3 ligand (e.g., [125I]-labeled somatostatin analog) and varying concentrations of the test compounds.
-
Separation and Detection: The bound and free radioligand were separated by filtration. The amount of radioactivity bound to the membranes was quantified using a scintillation counter.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand, were calculated using non-linear regression analysis.
Functional cAMP Antagonism Assay
The antagonist activity of the compounds was assessed by their ability to reverse the agonist-induced inhibition of cAMP production.
-
Cell Culture: CHO-K1 cells expressing SSTR3 were plated in multi-well plates.
-
Compound Incubation: The cells were pre-incubated with varying concentrations of the test compounds.
-
Agonist and Forskolin Stimulation: A known SSTR3 agonist (e.g., somatostatin-14) was added to the cells, followed by stimulation with forskolin to induce cAMP production.
-
cAMP Measurement: The intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., HTRF-based assay).
-
Data Analysis: The IC50 values, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, were determined.
In Vivo Oral Glucose Tolerance Test (oGTT)
The in vivo efficacy of the compounds was evaluated in a mouse model of oral glucose tolerance.
-
Animal Model: Male C57BL/6 mice were used for the study.
-
Compound Administration: The test compounds were administered orally (p.o.) at various doses.
-
Glucose Challenge: After a specific time post-compound administration, a glucose solution was administered orally to the mice.
-
Blood Glucose Monitoring: Blood samples were collected at different time points after the glucose challenge, and blood glucose levels were measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose levels was calculated for each treatment group and compared to the vehicle control group to determine the percent reduction in glucose excursion.
Mandatory Visualizations
SSTR3 Signaling Pathway
The following diagram illustrates the signaling pathway of the Somatostatin Receptor Subtype 3 (SSTR3) and the mechanism of action of an antagonist like this compound.
Caption: SSTR3 signaling pathway and the antagonistic effect of this compound.
Experimental Workflow for SAR Studies
The following diagram outlines the general workflow for the structure-activity relationship studies of novel SSTR3 antagonists.
Caption: General workflow for SAR studies of SSTR3 antagonists.
References
In Vitro Characterization of MK-4256: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MK-4256, a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3). The data and methodologies presented are compiled from publicly available research to facilitate further investigation and application in drug development.
Core Efficacy and Selectivity
This compound has been identified as a highly potent and selective antagonist for the SSTR3 receptor. Its in vitro activity has been quantified through various binding and functional assays, demonstrating significant potency for both human and mouse SSTR3.
Table 1: Potency and Selectivity of this compound
| Target | Species | Assay Type | IC₅₀ (nM) | Reference |
| SSTR3 | Human | Receptor Binding | 0.66 | [1][2] |
| SSTR3 | Mouse | Receptor Binding | 0.36 | [1][2] |
| SSTR1 | Human | Receptor Binding | >2000 | [1] |
| SSTR2 | Human | Receptor Binding | >2000 | [1] |
| SSTR4 | Human | Receptor Binding | <1000 (>500-fold selectivity) | [1] |
| SSTR5 | Human | Receptor Binding | <1000 (>500-fold selectivity) | [1] |
| SSTR4 | Human | Functional Antagonism | >5000 | [1] |
| SSTR5 | Human | Functional Antagonism | >5000 | [1] |
Off-Target Activity
The potential for off-target effects, particularly on the hERG channel, has been investigated to assess the safety profile of this compound.
Table 2: Off-Target Activity of this compound
| Target | Assay Type | IC₅₀ (µM) | % Blockade (at concentration) | Reference |
| hERG | Radioligand Binding (MK-499) | 1.74 | - | [1] |
| hERG | Functional Patch Clamp | - | 50% at 3.4 µM | [1] |
Signaling Pathway of SSTR3 Antagonism
This compound exerts its effects by antagonizing the SSTR3 receptor, which primarily signals through a Gαi-mediated pathway.[3] The canonical signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of the endogenous ligand somatostatin (SRIF), this compound prevents this inhibitory effect, thereby maintaining or increasing intracellular cAMP levels, particularly in the presence of a stimulatory signal.[3]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the replication and validation of the reported findings.
SSTR3 Receptor Binding Assay
This assay quantifies the ability of a compound to competitively displace a radiolabeled ligand from the SSTR3 receptor.[3]
Objective: To determine the binding affinity (IC₅₀) of this compound for the human and mouse SSTR3 receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human or mouse SSTR3 receptor.
-
Competitive Binding: A constant concentration of a radiolabeled somatostatin analogue (e.g., ¹²⁵I-SRIF) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.
SSTR3 Functional cAMP Antagonism Assay
This whole-cell functional assay measures a compound's ability to inhibit the somatostatin-induced reduction of cAMP accumulation.[3][4]
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the human and mouse SSTR3 receptors.
Methodology:
-
Cell Culture: CHO cells stably expressing either human or mouse SSTR3 are cultured.[4]
-
cAMP Stimulation: The cells are stimulated with forskolin to induce the accumulation of intracellular cAMP.
-
SRIF Inhibition: The cells are then treated with a fixed concentration of somatostatin (SRIF) to inhibit the forskolin-induced cAMP production, in the presence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a defined period (e.g., 45 minutes) to allow for the modulation of cAMP levels.[4]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of this compound that reverses 50% of the SRIF-induced inhibition of cAMP accumulation (IC₅₀) is determined.
hERG Patch Clamp Assay
This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium channel current.
Objective: To assess the potential for this compound to cause cardiac liability by blocking the hERG channel.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Whole-Cell Patch Clamp: The whole-cell configuration of the patch-clamp technique is employed to record the ionic currents flowing through the hERG channels in individual cells.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current.
-
Compound Application: A baseline recording of the hERG current is obtained, after which this compound is applied to the cell at various concentrations.
-
Current Measurement: The hERG current is measured in the presence of the compound and compared to the baseline.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated to determine the concentration of this compound that causes 50% blockade of the hERG channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 712054 - Inhibition of human SSTR3 transfected in CHO cells assessed as inhibition of SRIF-induced reduction of cAMP accumulation after 45 mins - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological Profile of MK-4256: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-4256 is a potent and selective small-molecule antagonist of the somatostatin receptor subtype 3 (SSTR3).[1][2][3][4] Developed as a potential therapeutic agent for Type 2 Diabetes, this compound demonstrated promising preclinical efficacy in glucose-dependent insulin secretion.[1][2] Its mechanism of action centers on the blockade of SSTR3, which is highly expressed in pancreatic β-cells, thereby enhancing glucose-stimulated insulin secretion (GSIS).[1][2] Despite its potent in vitro and in vivo activity, the development of this compound was discontinued due to dose-dependent QTc prolongation observed in preclinical cardiovascular safety studies, an adverse effect attributed to off-target activity on the hERG channel.[5][6] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo data, and detailed experimental methodologies.
Mechanism of Action
This compound functions as a competitive antagonist at the SSTR3 receptor.[1][2] In pancreatic β-cells, SSTR3 is coupled to the inhibitory G-protein α-subunit (Gαi).[1] Activation of SSTR3 by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] By blocking this interaction, this compound prevents the somatostatin-induced suppression of cAMP production, thereby augmenting glucose-dependent insulin secretion.[1] This glucose-dependent mechanism of action suggested a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Species | Assay Type | IC50 (nM) | Reference(s) |
| SSTR3 | Human | Radioligand Binding | 0.66 | [3] |
| Human | Functional cAMP Antagonism | 0.95 | [2] | |
| Mouse | Radioligand Binding | 0.36 | [3] | |
| Mouse | Functional cAMP Antagonism | 0.46 | [2] | |
| SSTR1 | Human | Radioligand Binding | >2000 | [3] |
| SSTR2 | Human | Radioligand Binding | >2000 | [3] |
| SSTR4 | Human | Radioligand Binding | <1000 | [3] |
| Human | Functional Antagonism | >5000 | [3] | |
| SSTR5 | Human | Radioligand Binding | <1000 | [3] |
| Human | Functional Antagonism | >5000 | [3] | |
| hERG Channel | Human | MK-499 Radioligand Binding | 1701 - 1740 | [2][3][5][6] |
| Human | Functional Patch Clamp | 3400 | [3][6] |
Table 2: In Vivo Efficacy in Mouse Oral Glucose Tolerance Test (oGTT)
| Dose (mg/kg, p.o.) | Glucose Excursion Inhibition (%) | Plasma Cmax (nM) | Reference(s) |
| 0.01 | - | 7 | [1][3] |
| 0.03 | Maximal Efficacy Achieved | - | [1][2][4] |
| 0.1 | 86 | 88 | [5][6] |
| 1 | 109 (Complete Ablation) | 493 | [1][3] |
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in this document.
Radioligand Binding Assays
These assays were employed to determine the binding affinity of this compound to SSTR subtypes and the hERG channel.
Protocol:
-
Membrane Preparation: Cell lines stably expressing the human SSTR subtypes or the hERG channel were cultured and harvested. The cells were homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes were washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: The prepared membranes were incubated in multi-well plates with a specific radioligand at a concentration near its Kd value.
-
Competition: Increasing concentrations of this compound were added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation: The plates were incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
Separation: The reaction was terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Functional cAMP Antagonism Assay
This assay was used to determine the functional antagonist activity of this compound at SSTRs.
Protocol:
-
Cell Culture: Cells expressing the target SSTR subtype (e.g., CHO cells) were plated in multi-well plates and grown to a suitable confluency.
-
Antagonist Pre-incubation: The cells were pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of somatostatin was added to the wells to stimulate the SSTR and induce a decrease in intracellular cAMP levels.
-
Cell Lysis: After a defined incubation period, the cells were lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates was quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results were plotted to show the concentration-dependent reversal of the somatostatin effect by this compound, and the IC50 value was calculated.
Mouse Oral Glucose Tolerance Test (oGTT)
This in vivo model was used to assess the efficacy of this compound in improving glucose disposal.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Beta cell primary cilia mediate somatostatin responsiveness via SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
MK-4256: A Technical Overview of its Binding Affinity for Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of MK-4256 for human and mouse somatostatin receptors (SSTRs). This compound has been identified as a potent and selective antagonist for the somatostatin receptor subtype 3 (SSTR3), with potential therapeutic applications in type 2 diabetes.[1][2][3][4][5][6] This document summarizes the quantitative binding data, details the experimental protocols used for these measurements, and provides visual representations of key pathways and workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound has been evaluated across various somatostatin receptor subtypes. The data, primarily presented as IC50 values, demonstrates high affinity and selectivity for SSTR3.
| Receptor Subtype | Species | Assay Type | IC50 (nM) | Selectivity vs. hSSTR3 |
| SSTR1 | Human | Binding Assay | >2000 | >3030-fold |
| SSTR2 | Human | Binding Assay | >2000 | >3030-fold |
| SSTR3 | Human | Binding Assay | 0.66 | - |
| SSTR3 | Mouse | Binding Assay | 0.36 | - |
| SSTR4 | Human | Binding Assay | <1000 | >500-fold |
| SSTR5 | Human | Binding Assay | <1000 | >500-fold |
| SSTR4 | Human | Functional Antagonist Assay | >5000 | >7575-fold |
| SSTR5 | Human | Functional Antagonist Assay | >5000 | >7575-fold |
Table 1: Summary of this compound IC50 values for somatostatin receptor subtypes. Data sourced from multiple in vitro assays.[1][7][8]
Experimental Protocols
The binding affinity and functional activity of this compound were determined using a combination of radioligand displacement binding assays and functional cAMP (cyclic adenosine monophosphate) assays.
Radioligand Displacement Binding Assay for SSTR Subtypes
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is specifically bound to a target receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells were stably transfected with the human or mouse somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Cells were cultured and harvested.
-
Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Binding Assay:
-
Cell membranes expressing a specific SSTR subtype were incubated with a radiolabeled somatostatin analog (e.g., 125I-SRIF-14) and varying concentrations of the unlabeled test compound, this compound.
-
The incubation was carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled standard ligand.
-
-
Separation and Detection:
-
The reaction was terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
The filters were washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was measured using a scintillation counter.
-
-
Data Analysis:
-
The data was analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Functional cAMP Antagonism Assay
This assay assesses the ability of this compound to inhibit the biological function of the somatostatin receptors, specifically their ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Methodology:
-
Cell Culture:
-
CHO cells stably expressing the human SSTR3 were used.
-
-
cAMP Accumulation Assay:
-
Cells were pre-incubated with varying concentrations of this compound.
-
A known agonist of the somatostatin receptor (e.g., somatostatin-14) was then added to the cells to stimulate the inhibition of adenylyl cyclase.
-
Forskolin, a direct activator of adenylyl cyclase, was often used to elevate basal cAMP levels, making the inhibitory effect of the somatostatin receptor agonist more readily measurable.
-
The reaction was stopped, and the cells were lysed.
-
-
cAMP Measurement:
-
The intracellular concentration of cAMP was measured using a competitive immunoassay or a reporter gene assay.
-
-
Data Analysis:
-
The results were plotted as the concentration of this compound versus the inhibition of the agonist-induced decrease in cAMP levels.
-
The IC50 value, representing the concentration of this compound that reverses 50% of the agonist's effect, was determined.
-
Visualizations
This compound Binding Affinity Profile
Caption: Binding profile of this compound to somatostatin receptors.
Radioligand Displacement Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screen Quest™ Live Cell Somatostatin receptor 1 (SSTR1) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. GloSensor™ cAMP Assay Protocol [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of MK-1421, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SSTR3 Antagonism in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin, a key paracrine regulator within the pancreatic islets, exerts inhibitory control over insulin and glucagon secretion through a family of five G-protein coupled receptors (SSTRs). Among these, the somatostatin receptor 3 (SSTR3) has emerged as a critical mediator of somatostatin's inhibitory effect on insulin release from pancreatic beta cells. This technical guide provides an in-depth exploration of the role of SSTR3 antagonism in glucose metabolism, consolidating current research findings, quantitative data, and detailed experimental methodologies. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for metabolic disorders such as type 2 diabetes. We delve into the molecular mechanisms of SSTR3 signaling, the physiological consequences of its antagonism, and the experimental protocols necessary to evaluate the efficacy of SSTR3-targeting compounds.
Introduction: SSTR3 in the Pancreatic Islet
The pancreatic islets of Langerhans are complex micro-organs responsible for maintaining glucose homeostasis through the coordinated secretion of several hormones, including insulin from beta cells, glucagon from alpha cells, and somatostatin from delta cells. Somatostatin acts as a local inhibitor, fine-tuning the secretory output of both alpha and beta cells.[1][2]
The effects of somatostatin are mediated by five distinct G-protein coupled receptor subtypes (SSTR1-5). In murine models, SSTR3 is predominantly expressed on the primary cilia of pancreatic beta cells, while SSTR2 is primarily found on alpha cells.[1][3][4] This differential expression allows for subtype-specific regulation of insulin and glucagon secretion. SSTR3 activation by somatostatin leads to the inhibition of glucose-stimulated insulin secretion (GSIS).[3][5][6] Consequently, antagonism of SSTR3 presents a promising therapeutic strategy to enhance insulin release in a glucose-dependent manner, a key goal in the treatment of type 2 diabetes.[1][6][7][8]
Mechanism of Action: The SSTR3 Signaling Pathway
SSTR3 is a member of the Gi/o family of G-protein coupled receptors.[1] Upon binding of somatostatin, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1][9][10]
Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key downstream effector. PKA plays a crucial role in the potentiation of insulin secretion by phosphorylating various targets involved in insulin granule exocytosis. A reduction in PKA activity, therefore, dampens the insulin secretory response to glucose. By blocking the binding of somatostatin to SSTR3, antagonists prevent this inhibitory cascade, leading to maintained or elevated levels of cAMP and consequently, enhanced glucose-stimulated insulin secretion.[1][6]
Caption: SSTR3 signaling cascade and the mechanism of antagonism.
Quantitative Data on SSTR3 Antagonism
The development of potent and selective SSTR3 antagonists has enabled the quantitative assessment of their effects on glucose metabolism. The following tables summarize key data from studies on the SSTR3 antagonists MK-4256 and MK-1421.
Table 1: In Vitro Potency of SSTR3 Antagonists
| Compound | Human SSTR3 Binding IC50 (nM) | Mouse SSTR3 Binding IC50 (nM) | Functional cAMP Antagonism IC50 (nM) |
| This compound | 0.66 | 0.95 | 0.36 |
| MK-1421 | 0.2 | 0.2 | 0.2 |
Data sourced from He et al., 2012 and Shah et al., 2015.[1][2][5][7][8][11][12]
Table 2: Effect of SSTR3 Antagonists on Glucose Excursion in Mouse Oral Glucose Tolerance Test (oGTT)
| Compound | Dose (mg/kg, oral) | Glucose Excursion Inhibition (%) |
| This compound | 0.03 | Maximal efficacy |
| This compound | 1 | 109% |
| MK-1421 | 0.16 | 50% (ED50) |
| MK-1421 | 3 | ~100% (MEDmax) |
Data sourced from He et al., 2012 and Shah et al., 2015.[1][2][5][7][8][11][12]
Table 3: Effect of SSTR3 Antagonist MK-1421 on Insulin Secretion from Isolated Human Islets
| Condition | Insulin Secretion (Fold Change vs. 2 mM Glucose) |
| 2 mM Glucose | 1.0 |
| 16 mM Glucose | ~3.5 |
| 16 mM Glucose + 5 µM MK-1421 | ~5.0 |
Data represents an approximate fold change based on graphical data from Shah et al., 2015.[2][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of SSTR3 antagonism in glucose metabolism.
Mouse Pancreatic Islet Isolation and Culture
A robust method for isolating pancreatic islets is crucial for in vitro studies of insulin secretion.
Materials:
-
Collagenase P solution (e.g., Roche)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles (27-30G)
Procedure:
-
Anesthesia and Pancreas Inflation: Anesthetize the mouse according to approved institutional protocols. Perform a laparotomy to expose the abdominal cavity. Clamp the common bile duct at the ampulla of Vater. Cannulate the common bile duct and slowly infuse 2-3 mL of cold collagenase solution to inflate the pancreas.[13][14][15][16]
-
Pancreas Digestion: Excise the inflated pancreas and transfer it to a conical tube. Incubate in a 37°C water bath for 10-15 minutes with gentle shaking to digest the pancreatic tissue.[13][14][15][16]
-
Islet Purification: Stop the digestion by adding cold HBSS. Centrifuge and wash the digested tissue. Resuspend the pellet in a density gradient medium and centrifuge to separate the islets from acinar and other tissues.[13][14][15][16]
-
Islet Culture: Hand-pick the purified islets under a stereomicroscope. Culture the islets in RPMI-1640 medium in a 37°C, 5% CO2 incubator. Allow islets to recover for at least 24 hours before conducting experiments.[13][14][15][16]
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to assess the direct effect of SSTR3 antagonists on insulin secretion from isolated islets.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2 mM and 16 mM)
-
SSTR3 antagonist of interest
-
Isolated pancreatic islets
-
Insulin ELISA kit
Procedure:
-
Islet Pre-incubation: Pre-incubate batches of 10-20 size-matched islets in KRB buffer with low glucose (2 mM) for 1 hour at 37°C.
-
Stimulation: Transfer the islets to fresh KRB buffer containing either low (2 mM) or high (16 mM) glucose, with or without the SSTR3 antagonist at the desired concentration. Incubate for 1 hour at 37°C.[2]
-
Sample Collection and Analysis: Collect the supernatant from each well. Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the secreted insulin to the total insulin content of the islets (determined after cell lysis) or to the number of islets per well.
In Vivo Oral Glucose Tolerance Test (oGTT)
The oGTT assesses the overall impact of an SSTR3 antagonist on glucose disposal in a living organism.
Materials:
-
Mice (e.g., C57BL/6J)
-
SSTR3 antagonist formulated for oral administration
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, capillaries)
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[17][18][19][20]
-
Baseline Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) from a tail-nick.
-
Drug Administration: Administer the SSTR3 antagonist or vehicle control via oral gavage.
-
Glucose Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose solution via oral gavage.[17][18][19][20]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[17][18][19][20]
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify the total glucose excursion. A reduction in AUC in the antagonist-treated group compared to the vehicle group indicates improved glucose tolerance.
Caption: A typical experimental workflow for evaluating an SSTR3 antagonist.
Conclusion
SSTR3 antagonism represents a compelling, glucose-dependent mechanism for enhancing insulin secretion. The localization of SSTR3 on the primary cilia of beta cells underscores the intricate regulation of insulin release. Potent and selective SSTR3 antagonists, such as this compound and MK-1421, have demonstrated significant efficacy in preclinical models, reducing glucose excursion in a dose-dependent manner without inducing hypoglycemia.[1][2][5][7][8][11][12] The detailed experimental protocols provided in this guide offer a framework for the continued investigation of SSTR3 as a therapeutic target for type 2 diabetes. Future research in this area will likely focus on the long-term efficacy and safety of SSTR3 antagonists, as well as their potential in combination therapies. The data and methodologies presented herein provide a solid foundation for advancing our understanding of SSTR3's role in glucose metabolism and accelerating the development of novel antidiabetic agents.
References
- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-1421, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta cell primary cilia mediate somatostatin responsiveness via SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin Receptors Shape Insulin and Glucagon Output within the Pancreatic Islet through Direct and Paracrine Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of Glucose-Dependent Insulin Secretion by a Potent, Selective sst3 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreatic Beta Cell G-Protein Coupled Receptors and Second Messenger Interactions: A Systems Biology Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pancreatic beta-cell receptors and G proteins coupled to adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Pancreatic Islet Isolation [protocols.io]
- 15. A protocol for islet isolation from mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 18. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 20. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of Tetrahydro-β-carboline Derivatives as Somatostatin Receptor 3 (SSTR3) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract: The somatostatin receptor subtype 3 (SSTR3) has emerged as a compelling therapeutic target for a range of pathologies, including metabolic disorders and certain cancers. Unlike other somatostatin receptors, SSTR3 displays unique signaling properties and a distinct role in cellular processes, making the development of selective antagonists a key area of research. This document provides a comprehensive technical overview of the discovery and characterization of tetrahydro-β-carboline-based SSTR3 antagonists. It details their structure-activity relationships (SAR), summarizes key quantitative data, outlines common experimental protocols, and visualizes the underlying biological and experimental frameworks.
Introduction to SSTR3 and its Therapeutic Potential
The somatostatin system, comprising the peptide hormone somatostatin (SST) and its five G-protein coupled receptors (SSTR1-5), is a critical regulator of endocrine and nervous system functions. SSTR3, in particular, is distinguished by its rapid internalization upon agonist binding and its potent pro-apoptotic activity in various cell types. While SSTR agonists have found clinical utility, the selective antagonism of SSTR3 is being explored for conditions where receptor over-activation is detrimental. For instance, in type 2 diabetes, antagonizing SSTR3 on pancreatic β-cells has been proposed to enhance glucose-stimulated insulin secretion. This has driven the search for potent and selective SSTR3 antagonists.
The Tetrahydro-β-carboline Scaffold
A significant breakthrough in the development of SSTR3 antagonists came from the discovery of a series of compounds based on a tetrahydro-β-carboline (THβC) scaffold. High-throughput screening identified the initial hit, which was subsequently optimized through extensive medicinal chemistry efforts to yield potent and highly selective antagonists. The general structure of this class of compounds allows for systematic modification at various positions to explore and define the structure-activity relationship (SAR).
Quantitative Analysis of SSTR3 Antagonists
The following tables summarize the binding affinity and functional activity of key tetrahydro-β-carboline derivatives. These compounds were evaluated for their ability to bind to human SSTR subtypes and to antagonize the effect of somatostatin in functional assays.
Table 1: Binding Affinity (Ki, nM) of Tetrahydro-β-carboline Derivatives at Human SSTR Subtypes
| Compound ID | hSSTR1 (Ki, nM) | hSSTR2 (Ki, nM) | hSSTR3 (Ki, nM) | hSSTR4 (Ki, nM) | hSSTR5 (Ki, nM) | SSTR3 Selectivity (vs SSTR2) |
| Compound 1 | >10000 | >10000 | 1500 | >10000 | >10000 | - |
| Compound 2 | >10000 | 2800 | 8.9 | >10000 | >10000 | 315-fold |
| Compound 3 | 630 | 500 | 1.8 | 4200 | 1300 | 278-fold |
| Compound 4 | 2000 | 1100 | 1.1 | 9800 | 3500 | 1000-fold |
Data compiled from primary literature. Selectivity is calculated as Ki(SSTRx) / Ki(SSTR3).
Table 2: Functional Antagonist Activity (IC50, nM) in cAMP Assays
| Compound ID | SSTR3 Functional Antagonism (IC50, nM) |
| Compound 2 | 12 |
| Compound 3 | 2.5 |
| Compound 4 | 1.9 |
Data represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an EC80 concentration of somatostatin-14 in forskolin-stimulated CHO-K1 cells expressing hSSTR3.
Structure-Activity Relationship (SAR)
Systematic modification of the tetrahydro-β-carboline scaffold revealed key structural requirements for potent and selective SSTR3 antagonism. The logical relationships derived from these studies are crucial for guiding further drug design efforts.
Caption: Structure-Activity Relationship (SAR) for THβC SSTR3 antagonists.
Experimental Protocols
The characterization of these compounds relies on a standardized set of in vitro assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assays
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the target receptor, allowing for the determination of the compound's binding affinity (Ki).
-
Cell Lines: CHO-K1 or HEK293 cells stably transfected with and expressing high levels of the human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is washed and resuspended in an assay buffer.
-
Radioligand: Typically, [¹²⁵I]-labeled somatostatin analogues like [¹²⁵I]-Tyr¹¹-SRIF-14 or [¹²⁵I]-LTT-SRIF-28 are used.
-
Assay Procedure:
-
Cell membranes (10-40 µg protein) are incubated with the radioligand (at a concentration near its Kd, e.g., 0.1 nM).
-
A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M) is added.
-
Incubation is carried out in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, 0.02 mg/mL bacitracin, pH 7.5) for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The IC50 values (concentration of compound causing 50% displacement of the radioligand) are determined using non-linear regression analysis. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Antagonism Assay
This assay measures the ability of an antagonist to reverse the inhibition of cAMP production caused by an SSTR3 agonist, confirming its functional activity.
Caption: Workflow for a cAMP functional antagonism assay.
-
Protocol Details:
-
Cell Plating: CHO-K1 cells expressing hSSTR3 are seeded into 96- or 384-well plates and grown overnight.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of the test antagonist for 15-30 minutes.
-
Agonist and Stimulant Addition: An SSTR3 agonist (e.g., somatostatin-14) is added at a concentration known to produce 80% of its maximal effect (EC80), along with a stimulant of adenylyl cyclase, such as forskolin (e.g., 1-5 µM).
-
Incubation: The plates are incubated for 30-60 minutes at 37°C to allow for cAMP production.
-
Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The data are normalized to the response of forskolin alone (0% inhibition) and the response of the SSTR3 agonist + forskolin (100% inhibition). The antagonist IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
SSTR3 Signaling Pathway
SSTR3 primarily couples to the Gi/o family of G-proteins. Activation by an agonist like somatostatin initiates a signaling cascade that is blocked by an antagonist.
Caption: SSTR3 antagonist mechanism within the Gi-coupled signaling pathway.
Conclusion and Future Directions
The tetrahydro-β-carboline scaffold has proven to be a highly successful starting point for the development of potent and selective SSTR3 antagonists. The data generated from binding and functional assays have established a clear SAR, guiding the optimization of these molecules. The detailed protocols provided herein serve as a foundation for the continued evaluation and discovery of new chemical entities targeting SSTR3. Future research will likely focus on improving the pharmacokinetic properties of these compounds to enable in vivo studies, which will be critical for validating the therapeutic potential of SSTR3 antagonism in disease models.
Methodological & Application
MK-4256 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of MK-4256, a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3). The following sections detail the methodologies for key assays, present quantitative data in a structured format, and include diagrams to illustrate the signaling pathway and experimental workflows.
Introduction
This compound is a small molecule inhibitor of SSTR3, a G protein-coupled receptor (GPCR) involved in various physiological processes. Understanding the in vitro characteristics of this compound is crucial for its development as a potential therapeutic agent. The protocols described herein are fundamental for assessing its potency, selectivity, and potential off-target effects.
Data Presentation
The following tables summarize the in vitro activity of this compound against various somatostatin receptor subtypes and the hERG channel.
Table 1: this compound In Vitro Potency and Selectivity
| Target | Assay Type | Species | IC50 (nM) | Reference |
| SSTR3 | Radioligand Binding | Human | 0.66 | [1] |
| Radioligand Binding | Mouse | 0.36 | [1] | |
| Functional cAMP Antagonism | Human | 0.95 (83% inh.) | ||
| Functional cAMP Antagonism | Mouse | 0.46 (87% inh.) | ||
| SSTR1 | Radioligand Binding | Human | >2000 | [1] |
| SSTR2 | Radioligand Binding | Human | >2000 | [1] |
| SSTR4 | Radioligand Binding | Human | <1000 (>500-fold selectivity) | [1] |
| Functional Antagonism | Human | >5000 | [1] | |
| SSTR5 | Radioligand Binding | Human | <1000 (>500-fold selectivity) | [1] |
| Functional Antagonism | Human | >5000 | [1] |
Table 2: this compound hERG Liability Assessment
| Assay Type | IC50 (µM) | Reference |
| Radiolabeled MK-499 Binding | 1.74 | [1] |
| Functional Patch Clamp | 3.4 (50% blockade) | [1] |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the SSTR3 receptor and the antagonistic action of this compound.
Caption: SSTR3 signaling pathway and the antagonistic effect of this compound.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize this compound. These are based on the methods described in the supporting information of He et al., 2012, ACS Med. Chem. Lett.
SSTR3 Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand from the SSTR3 receptor, thereby determining its binding affinity (IC50).
Experimental Workflow:
Caption: Workflow for the SSTR3 radioligand binding assay.
Materials:
-
CHO cell membranes expressing human or mouse SSTR3
-
[125I]SRIF-14 (radioligand)
-
This compound
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]SRIF-14 (final concentration ~0.1 nM), and 50 µL of the this compound dilution.
-
Add 50 µL of the SSTR3-expressing cell membranes (final concentration ~5-10 µg protein/well).
-
For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled SRIF-14 (e.g., 1 µM).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
SSTR3 Functional cAMP Antagonism Assay
This whole-cell functional assay measures the ability of this compound to inhibit the somatostatin (SRIF)-induced reduction of forskolin-stimulated cAMP accumulation.
Experimental Workflow:
Caption: Workflow for the functional cAMP antagonism assay.
Materials:
-
CHO cells stably expressing human or mouse SSTR3
-
This compound
-
Somatostatin (SRIF-14)
-
Forskolin
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4
-
cAMP detection kit (e.g., HTRF, LANCE)
-
384-well white microplates
Procedure:
-
Seed the SSTR3-expressing CHO cells into a 384-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15 minutes at room temperature.
-
Add a fixed concentration of SRIF-14 (EC80) and forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure the signal (e.g., fluorescence ratio for HTRF).
-
Calculate the percent antagonism at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
hERG Functional Patch-Clamp Assay
This assay assesses the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiac liability.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
This compound
-
Extracellular Solution: e.g., 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4
-
Intracellular Solution: e.g., 130 mM KCl, 1 mM MgCl2, 1 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2
-
Patch-clamp rig (manual or automated)
Procedure:
-
Culture hERG-expressing HEK293 cells to an appropriate confluency for patch-clamp recording.
-
Prepare serial dilutions of this compound in the extracellular solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
Establish a stable baseline recording of the hERG current in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of this compound and record the hERG current at each concentration until a steady-state inhibition is reached.
-
Wash out the compound to assess the reversibility of the inhibition.
-
Measure the peak tail current amplitude at each concentration and normalize it to the baseline current.
-
Plot the concentration-response curve and determine the IC50 value for hERG channel blockade.
Disclaimer
These protocols are intended for guidance and may require optimization for specific laboratory conditions and equipment. It is recommended to consult the original research articles for further details. This information is for research use only and not for diagnostic or therapeutic purposes.
References
Application Notes and Protocols for the Use of MK-4256 in Pancreatic Islet Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-4256 is a potent and selective antagonist of the Somatostatin Receptor Subtype 3 (SSTR3).[1] Somatostatin, acting through its receptors, is a known inhibitor of insulin secretion from pancreatic beta-cells. By blocking the SSTR3 receptor, this compound can disinhibit this pathway, leading to an increase in glucose-stimulated insulin secretion (GSIS). This makes this compound a valuable research tool for studying the paracrine regulation of insulin secretion and a potential therapeutic agent for type 2 diabetes.[2] These application notes provide a detailed protocol for the use of this compound in primary pancreatic islet cell culture to assess its effects on beta-cell function.
Mechanism of Action
In pancreatic islets, somatostatin is secreted by delta-cells and acts on neighboring beta-cells to inhibit insulin release. This occurs through the activation of SSTRs, which are G-protein coupled receptors. SSTR3 activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of potassium channels. This hyperpolarizes the cell membrane, reducing calcium influx and thereby inhibiting the exocytosis of insulin-containing granules. This compound, as an SSTR3 antagonist, blocks the binding of somatostatin to SSTR3, thereby preventing these inhibitory downstream effects and potentiating insulin secretion, particularly in the presence of a glucose stimulus.
Signaling Pathway of SSTR3 Antagonism by this compound
Caption: SSTR3 signaling pathway and its antagonism by this compound.
Experimental Protocols
Pancreatic Islet Isolation and Culture
This protocol outlines the standard procedure for isolating and culturing rodent or human pancreatic islets.
Materials:
-
Collagenase (e.g., Type V)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 or CMRL-1066 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Density gradient medium (e.g., Ficoll or Biocoll)
-
University of Wisconsin (UW) solution or Histidine-Tryptophan Ketoglutarate (HTK) solution for pancreas preservation[3]
Procedure:
-
Pancreas Perfusion: Perfuse the pancreas through the common bile duct with cold collagenase solution to enzymatically digest the tissue.[4][5]
-
Digestion: Transfer the distended pancreas to a digestion chamber and incubate at 37°C with gentle agitation until islets are liberated from the exocrine tissue.[4]
-
Islet Purification: Stop the digestion by adding cold HBSS or culture medium containing FBS. Purify the islets from the acinar and other cellular debris using a continuous density gradient in a cell separator (e.g., COBE 2991) or by manual density gradient centrifugation.[3][4]
-
Islet Culture: Culture the isolated islets in a non-tissue culture treated petri dish in RPMI-1640 or CMRL-1066 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3][6] Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow islets to recover for 24-48 hours before initiating experiments.
In Vitro Treatment of Pancreatic Islets with this compound
This protocol describes how to treat cultured islets with this compound to evaluate its effect on insulin secretion.
Materials:
-
Cultured pancreatic islets
-
This compound (stock solution prepared in DMSO)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
Insulin ELISA kit
Experimental Workflow:
Caption: Experimental workflow for assessing this compound in islets.
Procedure:
-
Islet Preparation: Hand-pick islets of similar size into groups of 10-20 islets per well in a 24-well plate.
-
Pre-incubation: Wash the islets with KRBH containing low glucose (2.8 mM) and pre-incubate for 1-2 hours at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.
-
This compound Treatment: Prepare working solutions of this compound in KRBH buffer. Given its nanomolar IC50, a suggested concentration range for initial experiments is 1 nM to 1 µM.[1] Replace the pre-incubation buffer with KRBH containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Following the treatment period, remove the buffer.
-
For basal insulin secretion, add KRBH with low glucose (2.8 mM) with the corresponding concentration of this compound or vehicle.
-
For stimulated insulin secretion, add KRBH with high glucose (16.7 mM) with the corresponding concentration of this compound or vehicle.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit.
-
(Optional) Lyse the islets to measure total insulin content and DNA content for normalization.
-
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of the experiments described above. Actual results may vary and require optimization.
Table 1: In Vitro Efficacy of this compound
This table summarizes the key in vitro potency of this compound based on binding assays.
| Parameter | Species | Value | Reference |
| IC50 (Binding Assay) | Human SSTR3 | 0.66 nM | [1] |
| IC50 (Binding Assay) | Mouse SSTR3 | 0.36 nM | [1] |
Table 2: Representative GSIS Assay Results with this compound
This table shows illustrative data from a GSIS experiment on isolated mouse islets. Insulin secretion is expressed as a percentage of total insulin content.
| Treatment Group | Glucose (mM) | Insulin Secretion (% of Total) | Fold Change vs. Vehicle (High Glucose) |
| Vehicle (0.1% DMSO) | 2.8 | 0.8% | N/A |
| 16.7 | 3.5% | 1.0 | |
| This compound (1 nM) | 2.8 | 0.9% | N/A |
| 16.7 | 4.2% | 1.2 | |
| This compound (10 nM) | 2.8 | 1.0% | N/A |
| 16.7 | 5.8% | 1.7 | |
| This compound (100 nM) | 2.8 | 1.1% | N/A |
| 16.7 | 6.5% | 1.9 |
Summary and Interpretation
The provided protocols offer a framework for investigating the effects of the SSTR3 antagonist this compound on pancreatic islet function. The expected result is a dose-dependent potentiation of glucose-stimulated insulin secretion, with minimal effect on basal secretion under low glucose conditions. Researchers should optimize parameters such as incubation times and this compound concentrations for their specific experimental system. These studies are crucial for understanding the role of SSTR3 in islet pathophysiology and for the preclinical evaluation of novel diabetes therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Human pancreatic islet isolation: Part II: purification and culture of human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Purification of Human Pancreatic Islets | Springer Nature Experiments [experiments.springernature.com]
- 5. Mouse Pancreatic Islet Isolation [protocols.io]
- 6. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for MK-4256 in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4256 is a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3) that has shown potential as a therapeutic agent for Type 2 Diabetes (T2D).[1][2][3][4] It operates through a novel mechanism to enhance glucose-dependent insulin secretion (GDIS) from pancreatic β-cells.[2] By antagonizing SSTR3, this compound leads to an increase in intracellular cyclic AMP (cAMP) levels in these cells, a pathway analogous to that of GLP-1 analogues, thereby promoting insulin release in response to glucose.[2] Preclinical studies in mouse models have demonstrated its efficacy in reducing glucose excursion in a dose-dependent manner with a minimal risk of hypoglycemia.[1][2][3][4]
These application notes provide a summary of the reported dosages of this compound and detailed protocols for its use in mouse models of diabetes to facilitate further research and development.
Data Presentation: this compound Dosage and Efficacy in Mouse Models
The following table summarizes the quantitative data from preclinical studies of this compound in mouse models of diabetes.
| Parameter | Details | Reference |
| Compound | This compound (SSTR3 Antagonist) | [1][2] |
| Animal Model | Mice | [1][2] |
| Diabetes Model | Not specified, likely diet-induced or genetic models for T2D studies. | |
| Administration Route | Oral (p.o.) | [1][2] |
| Dosage Range | 0.003 mg/kg to 10 mg/kg | [2] |
| Efficacy | Dose-dependent reduction of glucose excursion in an oral glucose tolerance test (oGTT). | [1][2][3] |
| Maximal Efficacy | Achieved at doses as low as 0.03 mg/kg p.o. | [1][2][3][4] |
| Specific Dose (oGTT) | 1 mg/kg p.o. resulted in complete ablation of glucose excursion (109% inhibition). | [2] |
| Specific Dose (ipGTT) | An earlier compound in the same series (Compound 1) showed 75% inhibition of glucose excursion at 10 mg/kg p.o. in an intraperitoneal glucose tolerance test (ipGTT). | [2] |
| Plasma Concentration (Cmax) at different doses | 0.01 mg/kg oral dose: 7 nM0.1 mg/kg oral dose: 88 nM1 mg/kg oral dose: 493 nM | [2] |
| Vehicle for Administration | A solution of EtOH:PEG400:water (2:23:75) was used for a related compound. | [1] |
| Hypoglycemia Risk | Minimal risk of hypoglycemia compared to glipizide. | [1][2][3] |
Experimental Protocols
Oral Glucose Tolerance Test (oGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance following an oral glucose challenge.
Materials:
-
This compound
-
Vehicle solution (e.g., EtOH:PEG400:water in a 2:23:75 ratio)
-
Dextrose solution (e.g., 5 g/kg body weight)
-
Male mice (strain to be chosen based on the specific diabetes model, e.g., C57BL/6J for diet-induced obesity models)
-
Gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, capillaries)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week prior to the study.
-
Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose (t=0 min) from a tail-nick.
-
This compound Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 0.03 mg/kg, 0.1 mg/kg, 1 mg/kg). A vehicle control group should be included.
-
Glucose Challenge: After a specific pre-treatment time (e.g., 30-60 minutes post-drug administration), administer an oral gavage of dextrose solution (5 g/kg body weight).[2]
-
Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose excursion for each treatment group and compare it to the vehicle control.
Intraperitoneal Glucose Tolerance Test (ipGTT) in Mice
This protocol assesses the effect of this compound on glucose tolerance following an intraperitoneal glucose challenge.
Materials:
-
This compound
-
Vehicle solution
-
Dextrose solution (e.g., 2 g/kg body weight)
-
Male mice
-
Syringes and needles for intraperitoneal injection
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Animal Acclimatization and Fasting: Follow the same procedures as for the oGTT.
-
Baseline Blood Glucose: Measure baseline blood glucose (t=0 min).
-
This compound Administration: Administer this compound orally (p.o.) at the desired dose.
-
Glucose Challenge: After the pre-treatment period, administer an intraperitoneal (i.p.) injection of dextrose solution (2 g/kg body weight).[2]
-
Blood Glucose Monitoring: Collect blood samples and measure glucose levels at specified time points post-glucose challenge.
-
Data Analysis: Calculate the glucose AUC and compare between treatment groups.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for Evaluating this compound in Mice
Caption: Experimental workflow for oGTT/ipGTT studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Glucose Tolerance Test (oGTT) with MK-4256
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oral glucose tolerance test (oGTT) is a widely used procedure to assess how the body processes glucose after a standard oral glucose load.[1][2][3] It is a cornerstone in the diagnosis of diabetes mellitus, impaired glucose tolerance, and in metabolic research.[1][4][5] These application notes provide a detailed protocol for conducting an oGTT in a research setting, with a specific focus on evaluating the therapeutic potential of MK-4256, a potent and selective somatostatin receptor 3 (SSTR3) antagonist.[6][7][8]
This compound has demonstrated efficacy in reducing glucose excursion in a dose-dependent manner in mouse oGTT models, suggesting its potential as a treatment for Type 2 Diabetes Mellitus.[6][7][9] The protocol outlined below is designed for preclinical animal studies to systematically evaluate the effect of this compound on glucose metabolism.
Signaling Pathway of Glucagon and Potential Intervention by this compound
Glucagon, by binding to its receptor, stimulates hepatic glucose production.[10] One of the downstream pathways involves the activation of the inositol 1,4,5-trisphosphate receptor type 1 (INSP3R1), leading to increased gluconeogenesis.[10] Somatostatin, acting through SSTR3, can inhibit insulin secretion. As an SSTR3 antagonist, this compound is hypothesized to block this inhibitory signal, thereby promoting glucose-dependent insulin secretion and improving glucose tolerance.
Caption: SSTR3 signaling pathway in pancreatic β-cells and the antagonistic action of this compound.
Experimental Protocols
Animal Preparation and Acclimation
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: House the animals in a temperature- and light-controlled environment (12-hour light/dark cycle) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Dietary Preparation: For three days leading up to the oGTT, ensure the animals have free access to a diet containing at least 150g of carbohydrates per day to ensure standardized metabolic conditions.
This compound and Vehicle Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of EtOH:PEG400:water). The exact formulation should be optimized for solubility and stability. A previously reported vehicle for a similar compound was EtOH:PEG400:water (2:23:75).[9]
-
Dosing Solutions: Prepare fresh dosing solutions of this compound on the day of the experiment by diluting the stock solution with the vehicle to achieve the desired final concentrations (e.g., 0.03, 0.1, 0.3, 1 mg/kg body weight).[6][7]
-
Vehicle Control: The vehicle solution without this compound will serve as the negative control.
Oral Glucose Tolerance Test (oGTT) Protocol
-
Fasting: Fast the mice overnight for 8-16 hours, ensuring free access to water.[2][11][12]
-
Baseline Blood Sample (t= -30 min): Take a baseline blood sample from the tail vein to measure fasting blood glucose levels.
-
This compound Administration (t= -30 min): Immediately after the baseline blood sample, administer the prepared this compound solution or vehicle control orally (p.o.) via gavage. The volume should be consistent across all animals (e.g., 10 mL/kg).
-
Fasting Blood Sample (t= 0 min): At t=0, just before the glucose challenge, take a second blood sample to determine the effect of this compound on fasting glucose levels.
-
Glucose Challenge (t= 0 min): Administer a 75g/kg body weight glucose solution (e.g., 20% D-glucose in water) orally via gavage.[1][13] In some protocols for children, a dose of 1.75 g/kg is used, up to a maximum of 75g.[1]
-
Post-Glucose Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Blood Sample Processing: Measure blood glucose immediately using a glucometer. For plasma insulin measurements, collect blood in EDTA-coated tubes, centrifuge at 4°C, and store the plasma at -80°C until analysis.
Experimental Workflow Diagram
Caption: Workflow for the oral glucose tolerance test with this compound administration.
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Animal Groups and Treatment
| Group ID | Treatment | Dose (mg/kg) | Number of Animals (n) |
| 1 | Vehicle Control | - | 8 |
| 2 | This compound | 0.03 | 8 |
| 3 | This compound | 0.1 | 8 |
| 4 | This compound | 0.3 | 8 |
| 5 | This compound | 1.0 | 8 |
Table 2: Blood Glucose Levels (mg/dL) during oGTT
| Treatment | Dose (mg/kg) | -30 min | 0 min | 15 min | 30 min | 60 min | 90 min | 120 min |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 0.03 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 0.1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 0.3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Plasma Insulin Levels (ng/mL) during oGTT
| Treatment | Dose (mg/kg) | 0 min | 15 min | 30 min | 60 min | 120 min |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 0.03 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 0.1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 0.3 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Area Under the Curve (AUC) Analysis
| Treatment | Dose (mg/kg) | Glucose AUC (0-120 min) | Insulin AUC (0-120 min) |
| Vehicle | - | Mean ± SEM | Mean ± SEM |
| This compound | 0.03 | Mean ± SEM | Mean ± SEM |
| This compound | 0.1 | Mean ± SEM | Mean ± SEM |
| This compound | 0.3 | Mean ± SEM | Mean ± SEM |
| This compound | 1.0 | Mean ± SEM | Mean ± SEM |
Data Analysis: The primary endpoint is the total area under the curve (AUC) for blood glucose from 0 to 120 minutes, calculated using the trapezoidal rule. Secondary endpoints include fasting blood glucose, peak glucose concentration, and insulin AUC. Statistical significance between the vehicle control and this compound treated groups should be determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is typically considered statistically significant.
Interpretation of Results
-
Normal Glucose Tolerance: In a standard oGTT, blood glucose levels should return to near baseline within 2 hours.[11]
-
Impaired Glucose Tolerance: If the 2-hour blood glucose level remains elevated (140-199 mg/dL in humans), it indicates impaired glucose tolerance.[12]
-
Effect of this compound: A significant reduction in the glucose AUC in the this compound treated groups compared to the vehicle control would indicate that the compound improves glucose tolerance. An increase in the insulin AUC would suggest that this improvement is mediated by enhanced insulin secretion. The dose-dependent effect of this compound can be evaluated by comparing the AUCs across the different dosage groups.[6][7]
Safety and Precautions
-
All animal procedures should be performed in accordance with institutional guidelines and regulations.
-
Monitor animals for any signs of distress or hypoglycemia, particularly at higher doses of this compound.
-
Handle all chemicals and reagents with appropriate personal protective equipment.
References
- 1. RACGP - Oral glucose tolerance testing [racgp.org.au]
- 2. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oral glucose tolerance test in diabetes, the old method revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Effects of an Oral Glucose Tolerance Test Compared to the Mixed Meal Tolerance Tests: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Hepatic Lipid and Glucose Metabolism by INSP3R1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ruh.nhs.uk [ruh.nhs.uk]
- 12. testmenu.com [testmenu.com]
- 13. mft.nhs.uk [mft.nhs.uk]
Application Notes and Protocols for Assessing the Stability of MK-4256 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4256 is a potent and selective somatostatin receptor 3 (SSTR3) antagonist.[1][2] As with any pharmaceutical compound, ensuring its stability in various solution-based formulations is critical for maintaining therapeutic efficacy and safety. This document provides detailed application notes and protocols for assessing the stability of this compound in solution, focusing on identifying potential degradation pathways and quantifying the rate of degradation under various stress conditions.
These protocols are designed to be foundational and can be adapted for specific formulations and analytical instrumentation. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products.
Key Stability-Indicating Parameters
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[3][4][5][6] These studies deliberately expose the drug to harsh conditions to accelerate degradation and identify potential degradants that might be observed over the shelf-life of the product.[5][7] The key stress conditions for assessing this compound stability in solution include:
-
Hydrolytic stability: Across a range of pH values.
-
Oxidative stability: To assess susceptibility to oxidation.
-
Thermal stability: To evaluate the effect of temperature.
-
Photostability: To determine sensitivity to light exposure.
Experimental Workflow
The overall workflow for assessing this compound stability involves subjecting a solution of the compound to various stress conditions, followed by analysis to determine the extent of degradation and identify any resulting degradants.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[8][9][10] High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantifying the remaining this compound, while Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the structural elucidation of any degradants.[11][12][13][14]
Recommended HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a photodiode array detector is recommended for initial method development).
-
Injection Volume: 10 µL
Recommended LC-MS Method
The HPLC method can be adapted for LC-MS by ensuring the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like formic acid or ammonium acetate). A high-resolution mass spectrometer is recommended for accurate mass measurements of parent and degradant ions, which aids in determining their elemental composition.[13]
Forced Degradation Protocols
The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the primary degradation products are generated without extensive secondary degradation.[5]
Hydrolytic Stability
This study assesses the susceptibility of this compound to hydrolysis in acidic, basic, and neutral conditions.
Protocol:
-
Prepare three sets of solutions of this compound at a concentration of 1 mg/mL in:
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Purified Water (for neutral hydrolysis)
-
-
Incubate the solutions at 60 °C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by HPLC-UV to determine the remaining concentration of this compound.
-
Analyze samples with significant degradation by LC-MS to identify hydrolytic degradants.
Oxidative Stability
This protocol evaluates the sensitivity of this compound to oxidation.
Protocol:
-
Prepare a solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Add 3% hydrogen peroxide (H₂O₂) to the solution.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analyze the samples by HPLC-UV and LC-MS.
Thermal Stability (in Solution)
This study assesses the impact of elevated temperature on the stability of this compound in solution.
Protocol:
-
Prepare a solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Incubate the solution at a high temperature (e.g., 70 °C) in a controlled oven.
-
Withdraw aliquots at various time points (e.g., 0, 24, 48, 72, and 96 hours).
-
Analyze the samples by HPLC-UV and LC-MS.
Photostability
This protocol determines the light sensitivity of this compound in solution, following ICH Q1B guidelines.
Protocol:
-
Prepare two sets of this compound solutions (1 mg/mL) in a suitable transparent container.
-
Wrap one set in aluminum foil to serve as the dark control.
-
Expose both sets to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At the end of the exposure, analyze both the exposed and control samples by HPLC-UV and LC-MS.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in tables to facilitate comparison and analysis.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradants Detected | Major Degradant (m/z) |
| 0.1 N HCl | 24 hours | 60 °C | |||
| 0.1 N NaOH | 24 hours | 60 °C | |||
| Water | 24 hours | 60 °C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat | 96 hours | 70 °C | |||
| Light | As per ICH Q1B | Room Temp |
Potential Degradation Pathways
Based on the identification of degradants by LC-MS, potential degradation pathways can be proposed. This information is invaluable for formulation development and for setting appropriate specifications for impurities.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the stability of this compound in solution. By systematically evaluating the impact of hydrolytic, oxidative, thermal, and photolytic stress, researchers can gain a thorough understanding of the molecule's intrinsic stability. This knowledge is fundamental for the development of robust and safe drug products, as well as for the establishment of validated, stability-indicating analytical methods as required by regulatory agencies.[15] Further characterization of any identified degradation products for their potential toxicity is also a critical step in the drug development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. acdlabs.com [acdlabs.com]
- 4. Forced degradation studies: Significance and symbolism [wisdomlib.org]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. web.vscht.cz [web.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use LC-MS to Confirm Unknown Degradants in Advanced Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Investigating Ghrelin and LEAP2 Signaling: A Detailed Guide
A Clarification on the Use of MK-4256:
Initial research indicates a misunderstanding regarding the application of this compound in the context of ghrelin and LEAP2 signaling. This compound is a potent and selective somatostatin receptor 3 (SSTR3) antagonist that has been investigated as a potential treatment for type 2 diabetes.[1][2][3] It does not target the ghrelin receptor (GHSR), which is the focal point of ghrelin and LEAP2 interactions. Therefore, this compound is not a suitable tool for investigating ghrelin and LEAP2 signaling pathways.
This document provides comprehensive application notes and protocols focused on the established mechanisms of ghrelin and LEAP2 signaling, offering a guide for researchers, scientists, and drug development professionals in this field.
Introduction to Ghrelin and LEAP2 Signaling
Ghrelin, an appetite-stimulating hormone, and Liver-Expressed Antimicrobial Peptide 2 (LEAP2), its endogenous antagonist, play a crucial role in regulating energy homeostasis, appetite, and metabolism.[4][5][6] Both peptides exert their effects through the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor (GPCR).[7][8] Understanding the intricate interplay between ghrelin, LEAP2, and GHSR is paramount for developing therapeutic strategies for metabolic disorders such as obesity and cachexia.
Core Signaling Pathways
The GHSR is a versatile receptor that can signal through multiple G protein-dependent and -independent pathways, primarily the Gαq/11, Gαi/o, and Gα12/13 pathways, as well as through β-arrestin recruitment.[7][9]
-
Gαq/11 Pathway: Activation of this pathway by ghrelin leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes.[7][10]
-
Gαi/o Pathway: This pathway is often associated with the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[7]
-
Gα12/13 Pathway: This pathway can lead to the activation of RhoA kinase.[9][11]
-
β-arrestin Pathway: Ligand binding can also promote the recruitment of β-arrestin, which can lead to receptor internalization and activation of other signaling cascades, such as the ERK and AKT pathways.[10]
LEAP2 acts as a competitive antagonist and an inverse agonist at the GHSR, meaning it can both block the binding of ghrelin and reduce the receptor's basal, ligand-independent activity.[4][12]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: Ghrelin and LEAP2 signaling pathways at the GHSR.
Caption: A typical experimental workflow for studying ghrelin and LEAP2 signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for ghrelin and LEAP2 interactions with the GHSR.
Table 1: Binding Affinities and Potencies
| Ligand | Receptor | Assay Type | Value | Reference |
| LEAP2 | GHSR | Inhibition of Ghrelin-induced activation | IC50: 6 nM | [13] |
Table 2: Physiological Concentrations
| Peptide | Condition | Plasma Concentration | Reference |
| Ghrelin | Fed | ~0.2 - 0.5 nM | [14] |
| LEAP2 | Fed | ~1 - 3 nM | [14] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound to the GHSR by measuring its ability to compete with a radiolabeled ghrelin analog.
Materials:
-
Membranes from cells expressing GHSR (e.g., HEK293-GHSR)
-
Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin)
-
Test compounds (including unlabeled ghrelin and LEAP2 as controls)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds, unlabeled ghrelin, and LEAP2 in binding buffer.
-
In a 96-well plate, add cell membranes, radiolabeled ghrelin (at a concentration near its Kd), and the various concentrations of test compounds or controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity of each well using a scintillation counter.
-
Analyze the data to determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Protocol 2: Cell-Based Calcium Mobilization Assay
Objective: To measure the ability of ghrelin to stimulate intracellular calcium release via the GHSR and the ability of LEAP2 or a test antagonist to inhibit this response.
Materials:
-
GHSR-expressing cells (e.g., CHO-K1/GHSR)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Ghrelin, LEAP2, and test compounds
-
Fluorescent plate reader with an injection system
Procedure:
-
Plate the GHSR-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Wash the cells with assay buffer to remove excess dye.
-
To test for antagonism, pre-incubate the cells with LEAP2 or the test compound for a specified period.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject ghrelin into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence, which corresponds to the change in intracellular calcium concentration. Determine the EC50 of ghrelin and the IC50 of the antagonist.
Protocol 3: In Vivo Mouse Food Intake Study
Objective: To assess the effect of a test compound on ghrelin-induced food intake in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Ghrelin, LEAP2, and test compounds formulated for injection
-
Standard rodent chow
-
Metabolic cages or balances for measuring food intake
Procedure:
-
Acclimate the mice to individual housing and the experimental conditions.
-
Fast the mice for a defined period (e.g., 6 hours) before the experiment to increase endogenous ghrelin levels and stimulate appetite.
-
Administer the test compound or LEAP2 (e.g., via intraperitoneal injection) at a specified time before ghrelin administration.
-
Administer ghrelin (or vehicle control) to the mice.
-
Immediately provide pre-weighed food and measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).
-
Analyze the data to determine if the test compound significantly alters ghrelin-induced food intake.
Conclusion
The dynamic interplay between ghrelin and LEAP2 at the GHSR presents a compelling area of research for understanding and treating metabolic diseases. The protocols and information provided herein offer a foundational framework for scientists to investigate this complex signaling system. While this compound is not a relevant tool for this specific pathway, a wide array of other pharmacological and molecular tools are available to dissect the nuances of ghrelin and LEAP2 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AID 712054 - Inhibition of human SSTR3 transfected in CHO cells assessed as inhibition of SRIF-induced reduction of cAMP accumulation after 45 mins - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Peptide with Dual Roles in Immune and Metabolic Regulation: Liver-Expressed Antimicrobial Peptide-2 (LEAP-2) | MDPI [mdpi.com]
- 5. Ghrelin and LEAP2: Their Interaction Effect on Appetite Regulation and the Alterations in Their Levels Following Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LEAP2 in Physiology—A Narrative Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assays with MK-4256
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting radioligand binding assays to characterize the interaction of MK-4256 with the human somatostatin receptor subtype 3 (SSTR3). This compound is a potent and selective SSTR3 antagonist.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for membrane preparation, competitive radioligand binding assays, and data analysis. Additionally, it includes a summary of the SSTR3 signaling pathway and binding affinity data for relevant ligands.
Introduction
Somatostatin is a peptide hormone that exerts its physiological effects by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[4][5] The somatostatin receptor subtype 3 (SSTR3) is expressed in the brain and pancreatic islets and is involved in the regulation of hormone secretion and cell proliferation.[6][7] SSTR3 is functionally coupled to inhibitory G proteins (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][8][9]
This compound has been identified as a potent and selective antagonist for the SSTR3 receptor.[1][2][3] Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of compounds like this compound for their target receptors.[10][11][12] This document provides a comprehensive guide for researchers to perform in vitro characterization of this compound using a competitive radioligand binding assay format.
SSTR3 Signaling Pathway
Upon activation by its endogenous ligand, somatostatin, SSTR3 couples to heterotrimeric Gi proteins. This interaction catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, which reduces the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration leads to reduced activation of protein kinase A (PKA) and modulates downstream cellular processes, such as hormone secretion and cell growth.[4][8][13][14]
Data Presentation
The binding affinities of this compound and other reference compounds for SSTR subtypes are summarized below. Data are presented as IC50 values, which represent the concentration of a compound that displaces 50% of the radioligand, or as Ki values, which are the inhibition constants calculated from IC50 values.
| Compound | Receptor | Species | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | SSTR3 | Human | Binding Assay | 0.66 | [1][3] | |
| This compound | SSTR3 | Mouse | Binding Assay | 0.36 | [1][3] | |
| This compound | SSTR1 | Human | Binding Assay | >2000 | [1] | |
| This compound | SSTR2 | Human | Binding Assay | >2000 | [1] | |
| This compound | SSTR4 | Human | Binding Assay | <1000 | [1] | |
| This compound | SSTR5 | Human | Binding Assay | <1000 | [1] | |
| Somatostatin-14 | SSTR3 | Human | Competition Binding | ~1-10 | [9][15] | |
| Octreotide | SSTR3 | Human | Competition Binding | >100 | [16] |
Experimental Protocols
Membrane Preparation from Cells Expressing Human SSTR3
This protocol describes the preparation of crude cell membranes from a cell line (e.g., CHO-K1 or HEK293) stably expressing the human SSTR3 receptor.
Materials:
-
Cells expressing recombinant human SSTR3
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose
-
Cell scrapers
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Grow cells to approximately 80-90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add a small volume of ice-cold Lysis Buffer with freshly added protease inhibitors to the plate and scrape the cells.
-
Transfer the cell suspension to a pre-chilled homogenization tube.
-
Homogenize the cells with 10-15 strokes of a tight-fitting pestle.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[17]
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competition Radioligand Binding Assay
This assay measures the ability of this compound to compete with a known radioligand for binding to the SSTR3 receptor. A suitable radioligand is [125I]-Tyr11-Somatostatin-14.
Materials:
-
SSTR3-expressing cell membrane preparation
-
[125I]-Tyr11-Somatostatin-14 (PerkinElmer or equivalent)
-
This compound
-
Unlabeled Somatostatin-14 (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10 pM to 10 µM.
-
In a 96-well plate, set up the following in triplicate for a final assay volume of 250 µL:
-
Total Binding: 50 µL of [125I]-Tyr11-Somatostatin-14 (at a final concentration near its Kd, e.g., 0.1-0.5 nM), 50 µL of Assay Buffer, and 150 µL of membrane preparation (5-20 µg protein).
-
Non-specific Binding (NSB): 50 µL of [125I]-Tyr11-Somatostatin-14, 50 µL of unlabeled Somatostatin-14 (at a final concentration of 1 µM), and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of [125I]-Tyr11-Somatostatin-14, 50 µL of each this compound dilution, and 150 µL of membrane preparation.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[17]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding and competition wells.
-
Specific Binding = Total Binding CPM - NSB CPM
-
-
Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow
The following diagram illustrates the workflow for the competition radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. pnas.org [pnas.org]
- 5. genecards.org [genecards.org]
- 6. Somatostatin receptor 3 - Wikipedia [en.wikipedia.org]
- 7. What are SSTR3 antagonists and how do they work? [synapse.patsnap.com]
- 8. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Constitutive Somatostatin Receptor Subtype-3 Signaling Suppresses Growth Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene - SSTR3 [maayanlab.cloud]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Troubleshooting MK-4256 solubility issues for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SSTR3 antagonist, MK-4256. This guide addresses common solubility issues to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, with a reported solubility of ≥ 100 mg/mL (202.22 mM).[1] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture medium). How can I prevent this?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where its solubility is significantly lower. To prevent precipitation, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, create an intermediate dilution of your DMSO stock in your aqueous buffer. Then, use this intermediate dilution to prepare your final concentrations.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced cellular toxicity.
-
Temperature: Pre-warming your aqueous buffer to 37°C before adding the this compound stock solution can help improve solubility.
-
Mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform mixing.
Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A3: Yes, inconsistent results are often linked to poor compound solubility. If this compound precipitates in your cell culture medium, the actual concentration of the compound in solution will be lower and more variable than intended. This can lead to underestimation of its biological activity and poor reproducibility. To address this, visually inspect your assay plates for any signs of precipitation (e.g., cloudiness, crystals) before and during the experiment. If precipitation is observed, refer to the troubleshooting protocols in this guide.
Q4: Can I use solvents other than DMSO to dissolve this compound?
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | ≥ 100 | ≥ 202.22 | The solvent of choice for high-concentration stock solutions.[1] |
| Ethanol | Data not available | Data not available | Used as a co-solvent in an in vivo formulation, suggesting some degree of solubility. |
| Methanol | Data not available | Data not available | Generally, beta-carboline alkaloids show some solubility in methanol. |
| PBS (Phosphate-Buffered Saline) | Poor | Poor | Expected to have very low solubility in aqueous buffers. |
Note: The solubility of this compound in ethanol, methanol, and PBS has not been quantitatively reported in publicly available literature. The information provided is based on general chemical properties and related compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 494.52 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.945 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder. In this example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, briefly sonicate the tube in a water bath to aid solubilization. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Troubleshooting this compound Precipitation in Aqueous Solutions
Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium of interest
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
Procedure:
-
Serial Dilution in DMSO: Prepare a serial dilution of your 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger, fixed volume of your pre-warmed (37°C) aqueous buffer. For example, add 2 µL of each DMSO stock to 198 µL of your buffer to achieve a 1:100 dilution and a final DMSO concentration of 1%.
-
Observation: Gently mix and incubate the solutions at your experimental temperature (e.g., 37°C). Visually inspect for any signs of precipitation (cloudiness, crystals) immediately after dilution and at several time points (e.g., 15 minutes, 1 hour, 4 hours).
-
Determination of Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum working concentration of this compound in your specific aqueous solution under these conditions.
Signaling Pathway and Experimental Workflow
SSTR3 Signaling Pathway
This compound is a selective antagonist of the Somatostatin Receptor 3 (SSTR3). SSTR3 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand somatostatin, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this action, thereby preventing the somatostatin-induced decrease in cAMP.
Caption: SSTR3 Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow for Assessing this compound Solubility
References
Technical Support Center: Optimizing SHP2 Inhibitor Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing SHP2 inhibitors in cell-based assays. The information is designed to address common challenges and provide clear protocols for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a SHP2 inhibitor in a cell-based assay?
A1: The optimal starting concentration for a SHP2 inhibitor can vary significantly depending on the cell line, the specific inhibitor used, and the assay endpoint. A common approach is to perform a dose-response curve starting from a broad range, typically from 1 nM to 10 µM, to determine the IC50 (the concentration that inhibits 50% of the target's activity). For many commercially available SHP2 inhibitors, an effective concentration is often in the low nanomolar to low micromolar range.
Q2: How can I determine if my SHP2 inhibitor is engaging its target within the cell?
A2: Target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) is a powerful technique to verify that the inhibitor is binding to SHP2 in intact cells.[1] Another common method is to perform a Western blot to assess the phosphorylation status of downstream effectors of the SHP2 signaling pathway, such as ERK. A reduction in phosphorylated ERK (p-ERK) levels upon treatment with the inhibitor indicates target engagement.
Q3: My cells are showing signs of toxicity at concentrations where I expect to see SHP2 inhibition. What should I do?
A3: Cytotoxicity can be a concern with any small molecule inhibitor.[2] It is crucial to differentiate between on-target cytotoxic effects (due to inhibition of a critical signaling pathway for cell survival) and off-target toxicity. To address this, you can:
-
Perform a cell viability assay in parallel with your functional assay. This will help you determine the therapeutic window of your inhibitor. Assays such as MTT, WST-1, or CellTiter-Glo can be used to measure cell viability.[3]
-
Use a lower concentration of the inhibitor for a longer duration. This may allow for sufficient target inhibition while minimizing acute toxicity.
-
Test the inhibitor in a cell line that is known to be less dependent on the SHP2 pathway. If toxicity persists, it may indicate off-target effects.
Q4: I am not observing the expected downstream effect (e.g., decreased cell proliferation) even at high concentrations of the SHP2 inhibitor. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Cell line resistance: The chosen cell line may have resistance mechanisms, such as mutations in downstream signaling components (e.g., KRAS, BRAF) that render them independent of SHP2 signaling.
-
Compound instability or poor permeability: Ensure the inhibitor is properly dissolved and stable in your cell culture medium. Also, consider the cell permeability of your specific inhibitor.
-
Suboptimal assay conditions: The incubation time may not be sufficient to observe a phenotypic effect. Proliferation assays, for instance, often require 48-72 hours of incubation.[3]
-
Incorrect assessment of the downstream pathway: Confirm that the signaling pathway you are assessing is indeed regulated by SHP2 in your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in functional assays | - Non-specific binding of the inhibitor- Autofluorescence of the compound | - Include appropriate vehicle controls (e.g., DMSO).- Reduce the concentration of the inhibitor.- If using a fluorescence-based assay, check for compound interference by running a control with the compound in cell-free media. |
| Inconsistent results between experiments | - Variability in cell seeding density- Inconsistent inhibitor concentration- Passage number of cells | - Ensure consistent cell numbers are seeded for each experiment.- Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment.- Use cells within a defined low passage number range. |
| Precipitation of the inhibitor in cell culture media | - Poor solubility of the compound | - Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%).- Prepare the inhibitor in a serum-free medium before adding it to the cells.- Consult the manufacturer's instructions for solubility information. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the SHP2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot for p-ERK Analysis
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the SHP2 inhibitor at various concentrations for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SHP2 signaling pathway and the mechanism of its inhibition.
Caption: Workflow for optimizing SHP2 inhibitor concentration.
Caption: Troubleshooting logic for SHP2 inhibitor experiments.
References
Technical Support Center: hERG Channel Activity of MK-4256
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the hERG channel activity of MK-4256 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known hERG channel activity of this compound?
This compound has been shown to have modest activity on the hERG channel, which has raised safety concerns.[1] In vitro studies have demonstrated that this compound inhibits the hERG channel. Specifically, it inhibits radiolabeled MK-499 binding to the hERG channel with an IC50 of 1.74 μM.[1] In a functional patch-clamp assay (PatchXpress), this compound exhibited a 50% blockade of the hERG current at a concentration of 3.4 μM.[1] Despite these in vitro findings, initial in vivo studies in a vagotomized cardiovascular dog model did not show cardiovascular findings at plasma levels up to 13.7 μM, possibly due to high plasma protein binding.[1] However, subsequent studies in a conscious cardiovascular dog model revealed a dose-dependent prolongation of the QTc interval, which ultimately led to the discontinuation of its development.[1]
Q2: What are appropriate positive and negative controls for a hERG patch-clamp experiment?
Proper controls are crucial for validating the sensitivity and accuracy of a hERG assay.
-
Positive Controls: Known hERG inhibitors should be used to confirm the assay can detect hERG blockade. Commonly used positive controls include:
-
Negative Control: A vehicle control, typically Dimethyl Sulfoxide (DMSO) at a final concentration of 0.1-0.5%, is used to assess the baseline stability of the recording and the background current.[2][3]
Q3: What are the key quality control criteria for a reliable hERG patch-clamp experiment?
To ensure high-quality and reproducible data, several quality control measures should be implemented:
-
Seal Resistance: A high seal resistance is indicative of a good patch. For automated patch-clamp systems like QPatch, a seal resistance greater than 100 MΩ is recommended, while for the SyncroPatch system, it should be ≥ 50 MΩ.[2]
-
Pre-compound Current: A stable and sufficiently large pre-compound tail current (e.g., > 0.2 nA) ensures that the hERG current is robust enough for accurate measurement of inhibition.[2]
-
Recording Stability: The baseline hERG current should be stable before the application of any test compound. A common criterion is less than 10% difference in hERG current amplitudes for 25 consecutive traces.[3]
Troubleshooting Guide
Problem 1: High variability or rundown of hERG current during baseline recording.
-
Possible Cause: The hERG current is known to have a strong rundown component, where the current amplitude decreases over time after achieving the whole-cell configuration.[6]
-
Troubleshooting Steps:
-
Minimize Time: Perform pharmacological experiments as quickly as possible after establishing a stable recording.[6]
-
Strict Time Control: Implement a strict and consistent timing protocol for all experiments to ensure comparability.[6]
-
Optimize Solutions: Ensure the composition of both the internal and external solutions is optimal. For example, hERG can be inhibited by external Ca2+ and Mg2+.[6] Using a validated commercial solution may improve reliability.[6]
-
Cell Line Health: Ensure the cell line (e.g., HEK293 or CHO stably expressing hERG) is healthy and not passaged too many times.
-
Problem 2: Inconsistent IC50 values for this compound or other test compounds.
-
Possible Cause: Inconsistencies can arise from several factors, including compound precipitation, non-specific binding, or variations in experimental conditions.
-
Troubleshooting Steps:
-
Compound Solubility: Verify the solubility of this compound in the extracellular solution at the tested concentrations.
-
Concentration Verification: As recommended by ICH S7B guidelines, verify the concentration of the drug solutions being perfused to the cells, as deviations from nominal concentrations can occur due to non-specific binding to the tubing and perfusion system.[5]
-
Temperature Control: Maintain a consistent and physiological temperature (e.g., 36 ± 1 °C) throughout the experiment, as hERG channel gating is temperature-sensitive.[4]
-
Standardized Protocol: Use a standardized voltage protocol and data analysis method across all experiments.
-
Problem 3: Current fluctuations and loss of seal during the experiment.
-
Possible Cause: Mechanical instability of the patch, poor cell health, or issues with the perfusion system can lead to current fluctuations and loss of the gigaohm seal.[6]
-
Troubleshooting Steps:
-
Vibration Isolation: Ensure the patch-clamp setup is on a vibration-dampening table.
-
Cell Quality: Use healthy, well-adhered cells.
-
Perfusion System: Check the perfusion system for any leaks or abrupt changes in flow rate that could mechanically disrupt the patch.
-
Seal Stability: Over time, the giga seal can be lost, and the seal resistance may drop, leading to current instability.[6] If this occurs, the recording from that cell should be discarded.
-
Data Presentation
Table 1: In Vitro hERG Channel Activity of this compound
| Assay Type | Method | IC50 (μM) |
| Radioligand Binding | Inhibition of radiolabeled MK-499 binding | 1.74[1] |
| Electrophysiology | Functional patch clamp (PatchXpress) | 3.4 (for 50% blockade)[1] |
Experimental Protocols
Automated Patch-Clamp Protocol for hERG Channel Activity (QPatch System)
-
Cell Preparation:
-
Use HEK293 or CHO cells stably expressing the hERG channel.
-
Culture cells to 70-90% confluency.
-
On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the appropriate extracellular solution.
-
-
Solutions:
-
QPatch Instrument Setup:
-
Prime the system with the internal and external solutions.
-
Load the cell suspension and test compounds onto the appropriate plates.
-
-
Voltage Protocol:
-
A typical voltage protocol to elicit hERG current is as follows:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a brief step to -50 mV to measure leak current.
-
Depolarize to +40 mV to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV to record the deactivating tail current, which is used to quantify hERG channel block.[7]
-
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline recording by perfusing the external solution.
-
Apply the vehicle control (e.g., 0.1% DMSO) for a set duration (e.g., 3 minutes).
-
Sequentially apply increasing concentrations of the test compound (e.g., this compound) or the positive control (e.g., E-4031).
-
Record the hERG current continuously throughout the experiment.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at each compound concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing hERG channel activity using automated patch clamp.
Caption: Simplified pathway showing hERG channel function and inhibition by this compound.
References
- 1. Investigation of Cardiovascular Effects of Tetrahydro-β-carboline sstr3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. fda.gov [fda.gov]
- 4. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 5. Determination of five positive control drugs in hERG external solution (buffer) by LC-MS/MS to support in vitro hERG assay as recommended by ICH S7B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
Stability of MK-4256 in DMSO at different temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of MK-4256 in Dimethyl Sulfoxide (DMSO) at various temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For creating high-concentration stock solutions of hydrophobic compounds like this compound, 100% DMSO is the recommended primary solvent. It is crucial to use a fresh, anhydrous grade of DMSO to minimize moisture content, which can accelerate compound degradation.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C. For shorter-term storage, -20°C is also acceptable. Based on vendor recommendations, this compound solutions in solvent are stable for up to 2 years at -80°C and for 1 year at -20°C.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: How do multiple freeze-thaw cycles affect the stability of compounds in DMSO?
A3: While specific data for this compound is not publicly available, general studies on compound stability in DMSO have shown that multiple freeze-thaw cycles can lead to degradation. To maintain the integrity of your this compound stock solution, it is highly recommended to prepare single-use aliquots.
Q4: My this compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock. What should I do?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic molecules. Here are some troubleshooting steps:
-
Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.
-
Optimize DMSO concentration: While minimizing DMSO in the final solution is ideal, a slightly higher concentration (often up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different solvent system: Consider a co-solvent system to improve solubility.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be pH-dependent.
Q5: What is the maximum recommended concentration of DMSO for cell-based assays?
A5: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic to some cells and may induce off-target effects. It is essential to perform a vehicle control with the same final DMSO concentration as your experimental samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C for long-term storage. Use fresh, anhydrous DMSO for preparing solutions. |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | Decrease the final compound concentration. Optimize the final DMSO concentration (include a vehicle control). Consider using a co-solvent. |
| Loss of compound activity | Degradation of this compound in solution over time. | Prepare fresh working solutions from a frozen stock for each experiment. If a stock solution is old, consider preparing a fresh one. |
Stability of this compound in DMSO (Illustrative Data)
Disclaimer: The following data is illustrative and based on general knowledge of small molecule stability in DMSO. Specific, publicly available stability data for this compound is limited. Researchers should perform their own stability assessments for their specific experimental conditions.
| Storage Temperature | Duration | Purity (Illustrative %) | Notes |
| -80°C | 12 months | >98% | Recommended for long-term storage. Minimal degradation expected. |
| -20°C | 6 months | >95% | Suitable for mid-term storage. |
| 4°C | 1 week | ~90% | Not recommended for storage beyond a few days. Increased risk of degradation. |
| Room Temperature (20-25°C) | 24 hours | <85% | Significant degradation can occur. Prepare fresh solutions for immediate use. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO by HPLC
This protocol outlines a general method for determining the stability of this compound in a DMSO solution over time and at different temperatures.
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with formic acid)
- Temperature-controlled storage units (-80°C, -20°C, 4°C, Room Temperature)
- Autosampler vials
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in a precise volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
- Vortex briefly to ensure complete dissolution.
3. Stability Study Setup:
- Aliquot the stock solution into multiple autosampler vials for each storage condition.
- Place the vials in their respective temperature-controlled environments.
- Designate a set of vials for each time point (e.g., Day 0, Day 1, Week 1, Month 1, Month 3, Month 6, etc.).
4. HPLC Analysis:
- At each time point, retrieve one vial from each storage condition.
- Allow the vial to equilibrate to room temperature before analysis.
- Inject a standard volume of the solution into the HPLC system.
- Run the HPLC method to separate this compound from any potential degradation products.
- Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
5. Data Analysis:
- For each chromatogram, determine the peak area of the this compound parent compound.
- Calculate the percentage of remaining this compound at each time point relative to the initial (Day 0) peak area.
- Plot the percentage of remaining this compound against time for each storage temperature to determine the stability profile.
Visualizations
Caption: SSTR3 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
References
Addressing unexpected results in MK-4256 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with MK-4256, a selective inhibitor of the Kinase-Z signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Kinase-Z. By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation of its downstream target, Substrate-A, thereby blocking the signaling cascade that promotes cancer cell survival and proliferation.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting this compound?
A3: We recommend reconstituting this compound in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. For cell-based assays, further dilutions should be made in the appropriate cell culture medium to a final DMSO concentration of less than 0.1%.
Troubleshooting Guide
Issue 1: Lower than Expected Potency (High IC50 Value)
You may observe that the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assay is significantly higher than the values reported in the literature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound from the lyophilized powder. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| High Cell Seeding Density | Optimize the cell seeding density. A high number of cells can lead to a higher apparent IC50. We recommend a starting density that results in 70-80% confluency at the end of the assay. |
| High Serum Concentration | This compound may bind to proteins in fetal bovine serum (FBS). Try reducing the serum concentration in your culture medium during the treatment period or use a serum-free medium if your cell line permits. |
| Incorrect Assay Duration | The incubation time with this compound may be insufficient to observe the desired effect. Perform a time-course experiment to determine the optimal treatment duration. |
Table 1: Effect of Serum Concentration on this compound IC50 in HT-29 Cells
| FBS Concentration (%) | IC50 (nM) |
| 10 | 150.2 |
| 5 | 85.7 |
| 2 | 42.1 |
| 0.5 | 15.8 |
Issue 2: No Effect on Downstream Target Phosphorylation
You are not observing a decrease in the phosphorylation of Substrate-A following treatment with this compound.
Possible Causes and Solutions:
-
Suboptimal Lysis Buffer: Ensure your lysis buffer contains adequate concentrations of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of Substrate-A.
-
Insufficient Treatment Time: The effect of this compound on Substrate-A phosphorylation may be rapid and transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point for observing maximal inhibition.
-
Antibody Issues: The primary antibody used for detecting phosphorylated Substrate-A (p-Substrate-A) may not be specific or sensitive enough. Validate your antibody using appropriate positive and negative controls.
Issue 3: Off-Target Effects Observed
At higher concentrations, you may observe cellular effects that are not consistent with the inhibition of the Kinase-Z pathway.
Possible Causes and Solutions:
-
High Compound Concentration: High concentrations of this compound may lead to the inhibition of other kinases. It is crucial to use the lowest effective concentration that inhibits Kinase-Z activity. We recommend performing a dose-response curve to determine the optimal concentration.
-
Cell Line Specificity: The observed off-target effects may be specific to the cell line being used. Consider testing this compound in a different cell line with a known dependence on the Kinase-Z pathway.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Kinase-Z | 12.5 |
| Kinase-A | > 10,000 |
| Kinase-B | 5,280 |
| Kinase-C | > 10,000 |
Experimental Protocols
Western Blot for p-Substrate-A Detection
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Substrate-A (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Technical Support Center: MK-4256 In Vivo Cardiovascular Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for and monitor the cardiovascular effects of MK-4256, a selective somatostatin receptor 3 (SSTR3) antagonist, during in vivo studies. Given the limited publicly available cardiovascular safety data specific to this compound, this guide is based on general principles of preclinical cardiovascular safety pharmacology and the known distribution of somatostatin receptors.
Frequently Asked Questions (FAQs)
Q1: What are the potential cardiovascular effects of a selective SSTR3 antagonist like this compound?
A1: The cardiovascular safety profile of this compound is not extensively detailed in the public domain. However, based on the known distribution of somatostatin receptors (SSTRs), the risk of direct cardiovascular effects from a highly selective SSTR3 antagonist might be lower compared to non-selective somatostatin analogs. Some studies suggest that SSTR3 expression is low or absent in human cardiac tissue, which would theoretically limit direct cardiac effects. However, off-target effects or effects on vascular SSTRs cannot be ruled out without specific safety pharmacology data. Therefore, it is crucial to conduct comprehensive cardiovascular monitoring during in vivo studies.
Q2: What are the standard cardiovascular parameters to monitor in preclinical studies with a new chemical entity like this compound?
A2: In line with ICH S7A and S7B guidelines for safety pharmacology studies, the core battery of cardiovascular assessments should include continuous monitoring of:
-
Hemodynamics: Arterial blood pressure (systolic, diastolic, mean) and heart rate.
-
Cardiac Electrophysiology: Electrocardiogram (ECG) to assess heart rhythm and intervals (e.g., PR, QRS, QT).
Q3: What is the recommended methodology for continuous cardiovascular monitoring in rodents?
A3: Radiotelemetry is the gold standard for continuous monitoring of cardiovascular parameters in conscious, freely moving animals. This technique minimizes stress-induced artifacts that can be associated with restraint or anesthesia. Implantable telemetry devices can provide data on blood pressure, heart rate, ECG, and body temperature.
Q4: Should cardiovascular assessments be performed in anesthetized or conscious animals?
A4: Whenever feasible, assessments should be performed in conscious, unrestrained animals to avoid the confounding effects of anesthetics on the cardiovascular system. Anesthetics can significantly alter heart rate, blood pressure, and cardiac contractility. If anesthesia is unavoidable for specific procedures (e.g., terminal pressure-volume loop analysis), the choice of anesthetic and the experimental protocol should be carefully considered and consistently applied.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo cardiovascular monitoring of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Significant change in blood pressure (hypo- or hypertension) post-dosing | 1. Direct pharmacological effect of this compound on vascular tone. 2. Off-target effects. 3. Vehicle effect. | 1. Ensure a proper dose-response relationship is being investigated. 2. Include a vehicle-only control group to differentiate compound effects from vehicle effects. 3. Correlate hemodynamic changes with pharmacokinetic data to understand exposure-response relationships. |
| Arrhythmias or significant ECG interval changes (e.g., QT prolongation) | 1. Direct effect on cardiac ion channels. 2. Indirect effects secondary to hemodynamic changes or autonomic nervous system modulation. | 1. Perform detailed ECG analysis, including heart rate correction of the QT interval (e.g., Bazett's or Fridericia's correction for rodents). 2. Consider in vitro ion channel screening (e.g., hERG assay) to assess direct channel interaction potential. |
| High variability in cardiovascular data | 1. Animal stress. 2. Improper surgical implantation of telemetry devices. 3. Environmental factors (noise, light cycle disruption). | 1. Allow for adequate acclimatization and recovery periods post-surgery. 2. Ensure proper surgical technique and placement of telemetry catheters. 3. Maintain a controlled and consistent laboratory environment. |
| No discernible cardiovascular effect at expected therapeutic doses | 1. This compound may have a favorable cardiovascular safety profile. 2. Insufficient drug exposure at the target tissue. | 1. Confirm drug exposure through pharmacokinetic analysis. 2. Include positive control groups (e.g., known vasoactive agents) to validate the sensitivity of the experimental model. |
Experimental Protocols
Protocol 1: Continuous Cardiovascular Monitoring in Conscious Rodents via Radiotelemetry
Objective: To continuously monitor blood pressure, heart rate, and ECG in conscious, freely moving rodents dosed with this compound.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice.
-
Telemetry Implantation:
-
Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane).
-
Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the blood pressure catheter inserted into the descending aorta or carotid artery and ECG leads placed in a lead II configuration.
-
Allow a minimum of 7-10 days for post-operative recovery and acclimatization.
-
-
Data Acquisition:
-
House animals individually in cages placed on receiver platforms.
-
Record baseline cardiovascular data for at least 24-48 hours prior to dosing.
-
Administer this compound or vehicle via the intended clinical route.
-
Continuously record cardiovascular parameters for a predefined period post-dosing, ensuring to cover the Cmax and elimination phases of the drug.
-
-
Data Analysis:
-
Analyze data for changes in systolic, diastolic, and mean arterial pressure, and heart rate.
-
Perform detailed ECG interval analysis (PR, QRS, QT, and heart rate corrected QT).
-
Compare dose groups to the vehicle control group using appropriate statistical methods.
-
Protocol 2: Invasive Hemodynamic Assessment using Pressure-Volume (PV) Loop Analysis
Objective: To assess the effects of this compound on cardiac contractility and ventricular function in anesthetized rodents.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Anesthetize the animal and ensure proper ventilation.
-
Perform a thoracotomy to expose the heart.
-
Insert a pressure-volume catheter (e.g., Millar) into the left ventricle through the apex.
-
Allow the preparation to stabilize.
-
Record baseline PV loops.
-
Administer this compound or vehicle intravenously.
-
Record PV loops at multiple time points post-dosing.
-
-
Data Analysis:
-
Analyze the PV loops to determine key parameters of cardiac function, including:
-
Systolic function: End-systolic pressure, stroke volume, ejection fraction, dP/dtmax.
-
Diastolic function: End-diastolic pressure, dP/dtmin, Tau.
-
Contractility: End-systolic pressure-volume relationship (ESPVR).
-
-
Visualizations
Caption: Workflow for in vivo cardiovascular assessment of this compound using telemetry.
Caption: Hypothetical signaling pathway for this compound cardiovascular effects.
Caption: Logical workflow for troubleshooting cardiovascular findings.
Refinement of MK-4256 dosage to minimize hypoglycemia risk
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of MK-4256, a potent and selective somatostatin receptor 3 (SSTR3) antagonist. The information is based on preclinical data and aims to assist in refining dosages to minimize the risk of hypoglycemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective antagonist of the somatostatin receptor 3 (SSTR3).[1][2] In the context of type 2 diabetes, SSTR3 is highly expressed in pancreatic β-cells.[1] By blocking the inhibitory effect of somatostatin on these cells, this compound is proposed to enhance glucose-stimulated insulin secretion.
Q2: What is the potential therapeutic application of this compound?
A2: this compound was investigated as a potential treatment for type 2 diabetes due to its ability to modulate insulin secretion in a glucose-dependent manner.[1]
Q3: What is the key advantage of this compound over other insulin secretagogues like sulfonylureas?
A3: Preclinical studies in mice have shown that this compound has a minimal risk of causing hypoglycemia compared to sulfonylureas such as glipizide.[1] This suggests a safer therapeutic window for achieving glycemic control.
Q4: Has this compound been evaluated in clinical trials?
A4: While this compound showed promising preclinical efficacy, its development was discontinued due to dose-dependent QTc interval prolongation observed in conscious cardiovascular dog models.[3] This adverse cardiovascular effect was attributed to off-target hERG channel binding and not the SSTR3 antagonism itself.[3] A search of the Merck clinical trial registry did not yield any results for this compound.[4]
Q5: What is the recommended solvent for in vivo oral dosing in mice?
A5: In the initial preclinical studies, this compound was dosed as a 1.0 mg/mL solution in a vehicle of EtOH:PEG400:water (2:23:75).[1]
Troubleshooting Guide
Issue: Difficulty in observing a significant reduction in glucose excursion during an oral glucose tolerance test (oGTT) in mice.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | Ensure that the dosage of this compound is within the effective range. Maximal efficacy in mice was observed at doses as low as 0.03 mg/kg, administered orally.[1] |
| Incorrect Dosing Vehicle | The solubility and absorption of this compound can be influenced by the vehicle. The originally reported vehicle is a mixture of EtOH:PEG400:water (2:23:75).[1] |
| Improper oGTT Protocol | The timing of drug administration relative to the glucose challenge is critical. Administer this compound prior to the oral glucose bolus. A standard protocol involves fasting the mice (typically 4-6 hours), administering this compound, and then delivering the glucose challenge (e.g., 2 g/kg) after a set period (e.g., 30 minutes). |
| Mouse Strain Variability | Metabolic responses can vary between different mouse strains. The original studies were conducted in a specific, though not explicitly stated, mouse model. Consider the metabolic characteristics of the strain being used. |
Issue: Observing hypoglycemia in experimental animals treated with this compound.
| Possible Cause | Troubleshooting Step |
| Dosage Exceeds Efficacious Range | Although preclinical data suggests a low risk of hypoglycemia, excessively high doses may lead to off-target effects or exaggerated pharmacology.[1] Re-evaluate the dose-response curve and use the lowest effective dose. |
| Concomitant Administration of Other Hypoglycemic Agents | Ensure that the experimental animals are not receiving any other compounds that could lower blood glucose levels. |
| Fasting Duration | Prolonged fasting prior to the experiment can increase the susceptibility to hypoglycemia. Adhere to a standardized fasting protocol (e.g., 4-6 hours). |
Quantitative Data
The following table summarizes the in vivo efficacy of this compound in a mouse oral glucose tolerance test (oGTT) model.
| Compound | Dose (mg/kg, p.o.) | Mean Plasma Concentration (nM) | % Reduction in Glucose Excursion (AUC) | Hypoglycemia Observed |
| This compound | 0.03 | Not Reported | ~80% | No |
| This compound | 0.1 | 88 | 86% | No |
| This compound | 1 | 834 | >90% | No |
| Glipizide | 1 | Not Reported | ~60% | Yes |
Data synthesized from "The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes".[1]
Experimental Protocols
Mouse Oral Glucose Tolerance Test (oGTT) Protocol for Evaluating this compound
-
Animal Model: Male mice (e.g., C57BL/6J) are suitable for this study.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before the start of the experiment, with free access to water.
-
Baseline Blood Glucose: At time t = -30 minutes, obtain a baseline blood glucose measurement from the tail vein using a glucometer.
-
Drug Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 0.03, 0.1, 1 mg/kg) in the appropriate vehicle (EtOH:PEG400:water; 2:23:75). The vehicle-only group should receive the same volume of the vehicle.
-
Glucose Challenge: At time t = 0 minutes, administer a glucose solution (e.g., 2 g/kg body weight) orally.
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at t = 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion for each group. The % reduction in glucose excursion can be calculated relative to the vehicle control group.
Hypoglycemia Assessment Protocol
-
Animal Model and Acclimatization: Use the same mouse model and acclimatization period as for the oGTT.
-
Fasting: Fast the mice for 4-6 hours.
-
Drug Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg) or a comparator hypoglycemic agent like glipizide (e.g., 10 mg/kg). A vehicle control group should also be included.
-
Blood Glucose Monitoring: Monitor blood glucose levels from the tail vein at regular intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) post-dose.
-
Observation: Continuously observe the animals for any clinical signs of hypoglycemia, such as lethargy, tremors, or seizures.
-
Data Analysis: Compare the blood glucose profiles of the this compound and glipizide-treated groups to the vehicle control. Note any instances where blood glucose falls below a critical threshold (e.g., < 50 mg/dL).
Visualizations
SSTR3 Signaling Pathway in Pancreatic β-Cells
Caption: SSTR3 signaling pathway in pancreatic β-cells and the antagonistic action of this compound.
Experimental Workflow for Hypoglycemia Risk Assessment
Caption: Experimental workflow for comparing the hypoglycemic risk of this compound and glipizide.
References
Validation & Comparative
Validation of MK-4256 selectivity for SSTR3 over other subtypes
A detailed comparison of MK-4256's selectivity for the somatostatin receptor subtype 3 (SSTR3) over other somatostatin receptor subtypes, supported by comprehensive experimental data and protocols.
This compound has emerged as a potent and highly selective antagonist for the somatostatin receptor subtype 3 (SSTR3), a G-protein coupled receptor implicated in various physiological processes.[1][2] This high degree of selectivity is crucial for minimizing off-target effects and ensuring focused therapeutic action. This guide provides a comparative analysis of this compound's binding affinity across all five human somatostatin receptor subtypes, alongside detailed experimental methodologies for the cited assays.
Comparative Binding Affinity of this compound
The selectivity of this compound for SSTR3 has been quantitatively demonstrated through in vitro radioligand binding assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for each human somatostatin receptor subtype. Lower IC50 values are indicative of higher binding affinity.
| Receptor Subtype | This compound IC50 (nM) | Fold Selectivity vs. SSTR3 |
| SSTR1 | >2000 | >3030 |
| SSTR2 | >2000 | >3030 |
| SSTR3 | 0.66 | 1 |
| SSTR4 | <1000 | >0.66 (>500-fold vs. SSTR3) |
| SSTR5 | <1000 | >0.66 (>500-fold vs. SSTR3) |
Data sourced from competitive binding assays.[1]
In addition to binding assays, functional antagonist assays have further confirmed the exceptional selectivity of this compound. In these functional assays, this compound demonstrated IC50 values greater than 5 μM for both SSTR4 and SSTR5, which translates to a selectivity of over 5000-fold compared to its activity at SSTR3.[1]
Experimental Protocols
The determination of this compound's binding affinity and selectivity involves standardized and rigorous experimental procedures. The following is a detailed methodology for a typical radioligand binding assay used to characterize such compounds.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) for a specific somatostatin receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing one of the human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: A high-affinity radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. This value represents the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in the validation of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the SSTR3 signaling pathway.
Caption: Experimental workflow for determining the selectivity of this compound.
Caption: Simplified signaling pathway of the Somatostatin Receptor 3 (SSTR3).
References
A Comparative Guide to SSTR3 Antagonists: MK-4256 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The somatostatin receptor subtype 3 (SSTR3) has emerged as a promising therapeutic target for a range of conditions, including metabolic disorders and certain cancers. The development of selective SSTR3 antagonists is a key area of research, offering the potential for targeted therapies with improved efficacy and safety profiles. This guide provides a detailed comparison of MK-4256, a potent and selective SSTR3 antagonist, with other notable SSTR3 antagonists, supported by available experimental data.
Overview of SSTR3 Antagonism
Somatostatin, a natural cyclic peptide, exerts its physiological effects by binding to five distinct G protein-coupled receptors (SSTR1-5). SSTR3 is expressed in various tissues, including the pancreas, brain, and gastrointestinal tract. Its activation is linked to the inhibition of hormone secretion and cell proliferation. SSTR3 antagonists block the binding of somatostatin to this receptor, thereby modulating downstream signaling pathways. This mechanism is being explored for therapeutic applications such as enhancing insulin secretion in type 2 diabetes and inhibiting the growth of certain tumors.[1]
Comparative Analysis of SSTR3 Antagonists
This section provides a side-by-side comparison of the in vitro and in vivo properties of this compound and another well-characterized selective SSTR3 antagonist, sst3-ODN-8. While direct comparative studies under identical experimental conditions are limited, the data presented below is collated from various preclinical investigations.
Quantitative Data Summary
The following tables summarize the binding affinity and functional antagonist activity of this compound and sst3-ODN-8 for the SSTR3 receptor. It is important to note that these values were obtained from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.
Table 1: SSTR3 Binding Affinity
| Compound | Species | Assay Type | Parameter | Value (nM) |
| This compound | Human | Radioligand Binding | IC50 | 0.66[2][3] |
| Mouse | Radioligand Binding | IC50 | 0.36[2][3] | |
| sst3-ODN-8 | Human | Radioligand Binding | KD | 0.27[4][5] |
IC50: Half maximal inhibitory concentration. KD: Dissociation constant. Lower values indicate higher binding affinity.
Table 2: SSTR Subtype Selectivity
| Compound | SSTR1 (IC50, µM) | SSTR2 (IC50, µM) | SSTR4 (IC50, µM) | SSTR5 (IC50, µM) |
| This compound | >2 | >2 | <1 | <1 (>500-fold selective for SSTR3)[2][3] |
| sst3-ODN-8 | >1 | >1 | >1 | >1 (>1000-fold selective for SSTR3)[4] |
Table 3: Functional Antagonist Activity
| Compound | Species | Assay Type | Parameter | Value |
| This compound | Human | cAMP Functional Assay | IC50 | 0.95 nM[6] |
| sst3-ODN-8 | Human | cAMP Functional Assay | pKB | 9.07[4][5] |
pKB is the negative logarithm of the antagonist dissociation constant.
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental assays: radioligand binding assays and functional cAMP assays. The following sections provide a detailed overview of the typical protocols for these experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To measure the ability of an unlabeled antagonist (e.g., this compound) to compete with a radiolabeled ligand for binding to SSTR3.
Materials:
-
Cell membranes prepared from cells expressing the SSTR3 receptor.
-
Radiolabeled SSTR3 ligand (e.g., 125I-Tyr11-SRIF-14).
-
Unlabeled test compounds (SSTR3 antagonists).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of SSTR3 activation.
Objective: To determine the functional potency of an SSTR3 antagonist by measuring its ability to reverse the agonist-induced decrease in intracellular cAMP levels.
Materials:
-
Cells expressing the SSTR3 receptor.
-
SSTR3 agonist (e.g., somatostatin-28).
-
SSTR3 antagonist (test compound).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA).
Protocol:
-
Cell Culture: Cells expressing SSTR3 are cultured to an appropriate density.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the SSTR3 antagonist.
-
Agonist Stimulation: The SSTR3 agonist is added to the cells to inhibit adenylyl cyclase.
-
Forskolin Treatment: Forskolin is added to stimulate cAMP production. The agonist will inhibit this stimulation in a dose-dependent manner.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the IC50 or pKB value is determined.[7]
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SST3-selective potent peptidic somatostatin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SST3-selective potent peptidic somatostatin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AID 712054 - Inhibition of human SSTR3 transfected in CHO cells assessed as inhibition of SRIF-induced reduction of cAMP accumulation after 45 mins - PubChem [pubchem.ncbi.nlm.nih.gov]
MK-4256 Demonstrates Superior Glycemic Control Over Glipizide in Preclinical Diabetes Models
A comparative analysis of the novel SSTR3 antagonist MK-4256 and the sulfonylurea glipizide in mouse models of diabetes reveals significant advantages for this compound in terms of efficacy and safety, particularly concerning the risk of hypoglycemia.
Researchers and drug development professionals in the field of diabetes are continually seeking therapeutic agents with improved glycemic control and a more favorable safety profile. Preclinical studies utilizing mouse models of diabetes have provided a platform for the direct comparison of emerging drug candidates with established therapies. This guide synthesizes the available experimental data to offer an objective comparison of this compound, a potent and selective somatostatin receptor 3 (SSTR3) antagonist, and glipizide, a widely used second-generation sulfonylurea.
Efficacy in Glucose Tolerance Tests
In a key study, the efficacy of this compound was evaluated in a mouse oral glucose tolerance test (oGTT) model and compared with that of glipizide. This compound demonstrated a dose-dependent reduction in glucose excursion, with maximal efficacy achieved at doses as low as 0.03 mg/kg administered orally.[1][2][3] Notably, this study highlighted that this compound exhibited superior efficacy in this model compared to glipizide.[1][2][3]
Table 1: Comparative Efficacy of this compound and Glipizide in a Mouse Oral Glucose Tolerance Test (oGTT)
| Compound | Dose (mg/kg, p.o.) | Glucose Excursion Reduction (%) | Hypoglycemia Risk | Reference |
| This compound | 0.03 | Maximal Efficacy | Minimal | [1][2][3] |
| This compound | 1 | ~70% | Minimal | [1][2] |
| Glipizide | Not specified | Less effective than this compound | Present | [1][2][3] |
Mechanism of Action: A Tale of Two Pathways
The differing mechanisms of action of this compound and glipizide underpin their distinct efficacy and safety profiles.
Glipizide , as a sulfonylurea, acts by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on pancreatic beta cells.[4][5][6] This binding leads to the closure of the KATP channel, causing membrane depolarization and an influx of calcium ions, which in turn stimulates the exocytosis of insulin-containing granules.[4][5][6] This mechanism is glucose-independent, which can lead to hypoglycemia.[6]
This compound , on the other hand, is a selective antagonist of the somatostatin receptor 3 (SSTR3).[1][2][3] In pancreatic beta cells, SSTR3 is a G-protein coupled receptor located on the primary cilia. Its activation by the endogenous ligand somatostatin inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent suppression of insulin secretion. By blocking this inhibitory signal, this compound effectively increases glucose-stimulated insulin secretion. This glucose-dependent mechanism of action is thought to contribute to its lower risk of inducing hypoglycemia.
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams were generated using the DOT language.
Caption: Glipizide Signaling Pathway in Pancreatic Beta Cells.
Caption: this compound Signaling Pathway in Pancreatic Beta Cells.
Experimental Protocols
The following are generalized protocols for the key in vivo experiments used to compare this compound and glipizide. For specific details, the original research publications should be consulted.
Oral Glucose Tolerance Test (oGTT) in Mice
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized to the facility for at least one week before the experiment.
-
Fasting: Mice are fasted for 6-8 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure blood glucose levels (t=0).
-
Drug Administration: this compound, glipizide, or vehicle is administered orally (p.o.) by gavage.
-
Glucose Challenge: After a specific time post-drug administration (e.g., 30 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Streptozotocin (STZ)-Induced Diabetes Mouse Model
This model is often used to induce a diabetic state in mice for testing anti-diabetic agents.
-
Animal Model: C57BL/6 mice are frequently used.
-
STZ Preparation: Streptozotocin is dissolved in a cold citrate buffer (pH 4.5) immediately before use.
-
Induction of Diabetes: A single high dose or multiple low doses of STZ are administered via intraperitoneal (i.p.) injection. The multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) is often preferred as it more closely mimics the progression of type 1 diabetes.
-
Confirmation of Diabetes: Blood glucose levels are monitored. Mice with fasting blood glucose levels consistently above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are used for subsequent drug efficacy studies.
Conclusion
The available preclinical data strongly suggest that this compound, through its novel mechanism of SSTR3 antagonism, offers a promising alternative to traditional sulfonylureas like glipizide. Its superior efficacy in improving glucose tolerance, coupled with a minimal risk of hypoglycemia, positions it as a compelling candidate for further development in the treatment of type 2 diabetes. The glucose-dependent nature of its action represents a significant advancement in the pursuit of safer and more effective therapies for this chronic metabolic disease. Further research, including long-term studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Glucose dysregulation and response to common anti-diabetic agents in the FATZO/Pco mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. raineslab.com [raineslab.com]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
Unveiling the Selectivity Profile of MK-4256: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of MK-4256, a potent and selective Somatostatin Receptor 3 (SSTR3) antagonist, with other G-protein coupled receptors (GPCRs). The information herein is supported by experimental data to aid in the evaluation of this compound for therapeutic development.
This compound has been identified as a high-affinity antagonist for SSTR3, a GPCR implicated in various physiological processes, including the regulation of hormone secretion and cell growth. Its potential as a therapeutic agent hinges not only on its on-target potency but also on its selectivity against other receptors to minimize off-target effects.
Cross-Reactivity Data of this compound
The following tables summarize the binding affinities and functional activities of this compound against its primary target, SSTR3, other somatostatin receptor subtypes, and the hERG channel, a critical off-target liability.
| Target Receptor | Assay Type | Species | IC50 (nM) | Fold Selectivity vs. Human SSTR3 |
| SSTR3 | Radioligand Binding | Human | 0.66 | - |
| Radioligand Binding | Mouse | 0.36 | - | |
| SSTR1 | Radioligand Binding | Human | >2000 | >3030 |
| SSTR2 | Radioligand Binding | Human | >2000 | >3030 |
| SSTR4 | Radioligand Binding | Human | <1000 | >500 |
| SSTR5 | Radioligand Binding | Human | <1000 | >500 |
Table 1: Binding Affinity of this compound for Somatostatin Receptor Subtypes.
| Target Receptor | Assay Type | Species | IC50 (nM) | Fold Selectivity vs. Human SSTR3 |
| SSTR3 | cAMP Functional Antagonism | Human | - | - |
| SSTR4 | cAMP Functional Antagonism | Human | >5000 | >5000 |
| SSTR5 | cAMP Functional Antagonism | Human | >5000 | >5000 |
| hERG Channel | Radioligand Binding (MK-499) | Human | 1740 | ~2636 |
| hERG Channel | Functional Patch Clamp | - | 3400 (50% blockade) | ~5151 |
Table 2: Functional Activity and Off-Target Liability of this compound.
While comprehensive screening data against a wider panel of GPCRs for this compound is not publicly available, the existing data demonstrates high selectivity for SSTR3 over other somatostatin receptor subtypes. Notably, this compound exhibits off-target activity at the hERG channel, albeit with a selectivity margin of over 2000-fold.[1]
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the SSTR3 signaling pathway and the general workflows for the key assays used to characterize this compound.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of the presented data.
Radioligand Binding Assays
Radioligand binding assays are performed to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the target human somatostatin receptors (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Assay Components: The assay mixture contains the cell membranes, a specific radiolabeled ligand (e.g., [125I]-Somatostatin), and varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Functional cAMP Assays
Functional assays are conducted to assess the ability of a compound to modulate the signaling activity of a receptor. For Gi-coupled receptors like SSTR3, antagonism is measured by the reversal of agonist-induced inhibition of cAMP production.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR3 are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in multi-well plates.
-
The cells are then incubated with varying concentrations of the antagonist (this compound).
-
Subsequently, a fixed concentration of a receptor agonist (e.g., somatostatin) is added to stimulate the receptor, in the presence of forskolin to elevate basal cAMP levels.
-
After incubation, the cells are lysed.
-
-
cAMP Measurement: The intracellular cAMP concentration is determined using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The ability of this compound to counteract the agonist-induced decrease in cAMP levels is quantified, and the IC50 value is calculated.
hERG Channel Assays
The potential for cardiovascular side effects is assessed by evaluating the interaction of the compound with the hERG potassium channel.
-
Radioligand Binding Assay: A competitive binding assay is performed using membranes from cells expressing the hERG channel and a specific radioligand (e.g., [3H]-Astemizole or a similar probe like MK-499). The IC50 value for the displacement of the radioligand by this compound is determined.
-
Automated Patch Clamp Electrophysiology: This functional assay directly measures the effect of the compound on the hERG channel current.
-
Cells stably expressing the hERG channel are used.
-
The whole-cell patch-clamp technique is employed to record the potassium currents flowing through the hERG channels.
-
The cells are exposed to increasing concentrations of this compound, and the inhibition of the hERG current is measured.
-
The concentration of this compound that causes 50% inhibition of the hERG current is determined.
-
References
Section 1: Efficacy Comparison of MK-4256 and its Analogs as SSTR3 Antagonists
References
- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid hormone T3 counteracts STZ induced diabetes in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Pathios Therapeutics Highlights Role of GPR65 as Critical Innate Immune Checkpoint in the Human Tumor Microenvironment and Reports Anti-Tumor Activity of GPR65 Inhibition During Podium Presentation at AACR 2022 – Brandon BioCatalyst [brandonbiocatalyst.com]
- 7. Pathios presents preclinical in vivo data for small molecule GPR65 inhibitor in PDX cancer model - Pathios Therapeutics % [pathiostherapeutics.com]
- 8. Pathios Therapeutics describes GPR65 antagonists | BioWorld [bioworld.com]
- 9. Frontiers | In silico and pharmacological evaluation of GPR65 as a cancer immunotherapy target regulating T-cell functions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of MK-4256 in Modulating Glucose Excursion
This guide provides an objective comparison of MK-4256's performance in regulating glucose excursion against an alternative therapeutic agent, the DPP-4 inhibitor Sitagliptin. It includes supporting experimental data from in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to this compound and Glucose Excursion
This compound is a potent and selective Somatostatin Receptor Subtype 3 (SSTR3) antagonist.[1][2][3] SSTR3 is highly expressed in the insulin-secreting β-cells of pancreatic islets.[1] Its natural ligand, somatostatin, acts as an inhibitor of insulin secretion. By blocking this receptor, this compound promotes glucose-dependent insulin secretion (GDIS), a key mechanism for managing type 2 diabetes mellitus (T2DM) while minimizing the risk of hypoglycemia.[2] The in vivo validation of this compound's efficacy is primarily assessed by its ability to reduce glucose excursion, which is the rise in blood glucose levels following a meal or an oral glucose challenge.
This guide compares the glucose-lowering effects of this compound with Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor. Sitagliptin enhances the levels of incretin hormones like GLP-1, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner.
Data Presentation: Comparative Efficacy on Glucose Excursion
The following table summarizes the quantitative data from preclinical in vivo studies, specifically focusing on the oral glucose tolerance test (OGTT), a standard method for evaluating glycemic control.
| Compound | Mechanism of Action | Animal Model | Dose | Key Finding on Glucose Excursion | Reference |
| This compound | SSTR3 Antagonist | Mouse | 0.03 mg/kg (oral) | Achieved maximal efficacy, demonstrating a significant, dose-dependent reduction in glucose excursion.[1][2] | [1][2] |
| Sitagliptin | DPP-4 Inhibitor | Mouse | 1-10 mg/kg (oral) | Dose-dependently reduced average plasma glucose excursion, with maximal reduction >50% compared to vehicle.[4] | [4] |
Experimental Protocols
The data presented above was generated using a standardized in vivo model: the Oral Glucose Tolerance Test (OGTT). The detailed methodology is crucial for the interpretation and replication of these findings.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Acclimation: Male C57/Bl6N mice are typically used.[4] Animals are acclimated for at least one week before the experiment with daily handling to minimize stress.[5]
-
Fasting: Mice are fasted for a standardized period, typically 10-16 hours, with free access to water to ensure a stable baseline glucose level.[5][6]
-
Drug Administration: A single oral dose of the test compound (e.g., this compound), a comparator (e.g., Sitagliptin), or a vehicle solution is administered by gavage.[2][4] The vehicle for this compound has been described as a solution of EtOH:PEG400:water.[1]
-
Baseline Blood Sample: One hour after drug administration, a baseline blood glucose measurement (t=0) is taken from a tail bleed.[4]
-
Glucose Challenge: Immediately following the baseline sample, a dextrose solution is administered orally (e.g., 5 g/kg).[2][4]
-
Post-Challenge Blood Sampling: Blood glucose levels are measured from tail bleeds at multiple time points after the dextrose challenge, such as 15, 20, 30, 40, 60, and 120 minutes.[4][5]
-
Data Analysis: The primary endpoint is the total glucose excursion, often calculated as the Area Under the Curve (AUC) from t=0 to t=120 minutes.[4][5] A reduction in the AUC for a test compound compared to the vehicle group indicates improved glucose tolerance.
Visualizations: Pathways and Processes
Mechanism of Action: this compound (SSTR3 Antagonist)
The diagram below illustrates how this compound enhances glucose-dependent insulin secretion.
Caption: this compound blocks somatostatin's inhibitory effect on β-cells, promoting insulin release.
Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)
This diagram outlines the sequential steps of the OGTT protocol used to validate the efficacy of compounds like this compound.
Caption: Standardized workflow for conducting an oral glucose tolerance test in mice.
Comparative Mechanisms: this compound vs. Sitagliptin
This visualization compares the distinct molecular pathways through which this compound and Sitagliptin achieve glucose control.
Caption: this compound and Sitagliptin use distinct mechanisms to enhance insulin secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling SSTR3 Signaling Dynamics: A Comparative Guide to Analyzing Downstream Effects of MK-4256 by Western Blotting
For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the effects of the potent and selective Somatostatin Receptor 3 (SSTR3) antagonist, MK-4256, with other potential modulators. We detail the experimental protocols necessary to confirm changes in SSTR3 downstream signaling pathways using Western blotting and present a putative signaling cascade for hypothesis testing.
Introduction to SSTR3 Signaling and this compound
Somatostatin Receptor 3 (SSTR3) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including hormone secretion and cell proliferation.[1] Primarily coupled to inhibitory G proteins (Gi), activation of SSTR3 by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This canonical pathway can influence a multitude of downstream effectors, potentially including the MAPK/ERK and PI3K/Akt signaling cascades, which are central regulators of cell growth, survival, and differentiation.
This compound is a potent and highly selective antagonist of SSTR3, with IC50 values of 0.66 nM and 0.36 nM for the human and mouse receptors, respectively.[3] By blocking the inhibitory action of somatostatin, this compound is expected to increase intracellular cAMP levels, thereby modulating downstream signaling pathways.[1] Understanding the precise impact of this compound on these pathways is critical for elucidating its mechanism of action and therapeutic potential. This guide outlines a systematic approach using Western blotting to compare the effects of this compound to other SSTR3 antagonists, such as sst3-ODAN-8.
Comparative Analysis of SSTR3 Antagonist Effects
To quantitatively assess the impact of this compound and other SSTR3 antagonists on downstream signaling, a systematic Western blot analysis should be performed. The following table provides a template for summarizing the expected quantitative data from such experiments. The data should be presented as the fold change in the phosphorylation of target proteins relative to a vehicle control, normalized to the total protein levels.
Table 1: Comparative Effects of SSTR3 Antagonists on Downstream Signaling Pathways
| Treatment Group | Concentration | p-ERK1/2 (Fold Change) | p-Akt (Ser473) (Fold Change) | p-CREB (Ser133) (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| Somatostatin (Agonist) | 100 nM | Expected Decrease | Expected Decrease | Expected Decrease |
| This compound | 10 nM | Hypothesized Increase | Hypothesized Increase | Hypothesized Increase |
| This compound | 100 nM | Hypothesized Increase | Hypothesized Increase | Hypothesized Increase |
| This compound | 1 µM | Hypothesized Increase | Hypothesized Increase | Hypothesized Increase |
| sst3-ODAN-8 | 100 nM | To be determined | To be determined | To be determined |
| Other Antagonist | Concentration | To be determined | To be determined | To be determined |
Note: The values in this table are illustrative and need to be determined experimentally. The hypothesized increase with this compound is based on its function as an antagonist to an inhibitory receptor.
Experimental Protocols
A detailed and standardized Western blotting protocol is essential for obtaining reliable and reproducible data.
Cell Culture and Treatment
-
Cell Line: Select a cell line endogenously or recombinantly expressing SSTR3 (e.g., CHO-K1, AtT-20, or a relevant cancer cell line).
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal levels of protein phosphorylation.
-
Treatment: Treat cells with the SSTR3 agonist (Somatostatin), this compound, and/or other SSTR3 antagonists at various concentrations for a predetermined time (e.g., 15, 30, 60 minutes) to determine the optimal time point for signaling activation. A vehicle control (e.g., DMSO) should be included.
Protein Extraction
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK1/2 (Thr202/Tyr204), p-Akt (Ser473), p-CREB (Ser133), and their corresponding total proteins overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.
Visualizing SSTR3 Signaling and Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the putative SSTR3 signaling pathway and the experimental workflow.
Caption: Putative SSTR3 downstream signaling pathway.
Caption: Western blotting experimental workflow.
References
Independent verification of MK-4256's IC50 values
An Independent Review of KRAS G12C Inhibitor Potency and a Guide to In Vitro Verification
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for prominent KRAS G12C inhibitors. This document aims to offer a clear, data-driven perspective on their relative potencies and includes detailed experimental protocols for independent verification.
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a pivotal GTPase that functions as a molecular switch in crucial signaling pathways, including the RAS/MAPK pathway, which governs cell growth, division, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The KRAS G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC). This mutation locks the KRAS protein in its active, GTP-bound state, leading to uncontrolled cell proliferation.[3]
The development of covalent inhibitors specifically targeting the KRAS G12C mutant protein has marked a significant advancement in cancer therapy. This guide focuses on the comparative potency of several such inhibitors, providing a foundation for further research and development.
Comparative Analysis of IC50 Values
The following table summarizes the reported IC50 values for divarasib (GDC-6036) and other notable KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), against KRAS G12C mutant cancer cell lines.
| Inhibitor | Target | IC50 Value (nM) | Cell Line | Cancer Type |
| Divarasib (GDC-6036) | KRAS G12C | < 10 | Not Specified | Not Specified |
| Divarasib (GDC-6036) | KRAS G12C (alkylation) | 2 | HCC1171 | Not Specified |
| Sotorasib (AMG 510) | KRAS G12C | ~6 | NCI-H358 | Non-Small Cell Lung Cancer |
| Sotorasib (AMG 510) | KRAS G12C | ~9 | MIA PaCa-2 | Pancreatic Cancer |
| Adagrasib (MRTX849) | KRAS G12C | ~5 | Not Specified | Not Specified |
Experimental Protocols for IC50 Determination
Accurate and reproducible determination of IC50 values is critical for the comparative assessment of inhibitor potency. The following is a generalized protocol for a cell viability assay, a common method for this purpose.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay quantifies the number of viable cells in culture by measuring the amount of ATP, which is indicative of metabolically active cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor (e.g., Divarasib)
-
Vehicle control (e.g., DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture KRAS G12C mutant cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in complete medium. A typical starting concentration is 10 µM with 1:3 serial dilutions.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay and Data Acquisition:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing the KRAS Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The KRAS signaling cascade and the point of inhibition.
Caption: Experimental workflow for IC50 value determination.
References
A Comparative Analysis of the Metabolic Effects of MK-4256 and Verubecestat
This guide provides a detailed comparison of the metabolic effects of two investigational compounds, MK-4256 and verubecestat. Developed for distinct therapeutic areas, Type 2 Diabetes and Alzheimer's disease respectively, their metabolic profiles diverge significantly. This analysis is based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Overview of Compounds
This compound is a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3).[1][2][3][4] Its primary therapeutic goal is the enhancement of glucose-dependent insulin secretion (GDIS) for the management of Type 2 Diabetes.[3]
Verubecestat (MK-8931) is an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 and 2 (BACE1 and BACE2).[5][6] It was developed to reduce the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[5][7] While not designed as a metabolic drug, clinical trials have revealed notable metabolic side effects.[8]
Quantitative Comparison of Metabolic Effects
Direct comparative studies of the metabolic effects of this compound and verubecestat have not been published. The following tables summarize the available data from separate preclinical and clinical investigations.
Table 1: Effects on Glucose Metabolism
| Parameter | This compound | Verubecestat |
| Effect on Glucose Levels | Reduces glucose excursion in a dose-dependent manner in mice.[1][2][3] | Chronic preclinical studies in rats and monkeys did not show altered glucose homeostasis.[7] Prophylactic treatment in 5XFAD mice did not alter glycolytic activity as measured by 18F-FDG uptake.[9] |
| Hypoglycemia Risk | Minimal risk of hypoglycemia observed in mice, especially when compared to glipizide.[1][2][3] | Not reported as a significant adverse event in clinical trials. |
| Mechanism | Enhances glucose-dependent insulin secretion (GDIS) by antagonizing SSTR3, leading to increased intracellular cAMP in pancreatic β-cells.[3] | Not applicable, as it is not designed to directly modulate glucose metabolism. |
| Clinical Relevance | Investigated as a potential antihyperglycemic agent.[1][2] | No evidence of direct impact on glucose metabolism in humans. |
Table 2: Effects on Body Weight and Nutrition
| Parameter | This compound | Verubecestat |
| Effect on Body Weight | Data not available from the provided search results. | Associated with weight loss in Phase 3 clinical trials.[8] |
| Nutritional Effects | Data not available. | Several deaths in the EPOCH trial were attributed to metabolism and nutrition disorders associated with weight loss, including failure to thrive and hypophagia.[8] |
| Adverse Events | Not reported in the context of weight or nutrition. | Increased incidence of weight loss was a notable adverse event in the EPOCH trial (6% in both 12 mg and 40 mg dose groups vs. 3% in placebo).[8] |
Signaling Pathways and Mechanisms of Action
This compound: SSTR3 Antagonism in Pancreatic β-Cells
This compound exerts its primary metabolic effect by blocking the SSTR3 receptor in pancreatic β-cells. Normally, the binding of somatostatin to SSTR3 activates an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced insulin secretion. By antagonizing this receptor, this compound prevents this inhibitory signal, thereby maintaining higher cAMP levels, which promotes glucose-dependent insulin secretion.[3]
Verubecestat: BACE1 Inhibition and APP Processing
Verubecestat inhibits BACE1, a key enzyme in the amyloidogenic pathway. BACE1 cleaves the amyloid precursor protein (APP), initiating the production of Aβ peptides. By inhibiting BACE1, verubecestat reduces the levels of these peptides in the brain.[5][6] The mechanism by which BACE1/2 inhibition leads to weight loss is not well understood from the provided information, but it is a notable clinical finding.
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. Below are summaries of the key methodologies used to assess the metabolic effects.
Oral Glucose Tolerance Test (oGTT) for this compound
This protocol was used to assess the effect of this compound on glucose regulation in mice.
-
Animal Model: Mice were used for the in vivo assessment.[1][2][3]
-
Compound Administration: this compound was administered orally (p.o.) at varying doses (e.g., 0.003 to 10 mg/kg).[3]
-
Glucose Challenge: Following compound administration, mice were challenged with an oral dose of dextrose (5 g/kg).[1][3]
-
Blood Sampling and Analysis: Blood samples were collected at various time points to measure plasma glucose concentrations.
-
Data Analysis: The glucose excursion (the area under the curve of glucose concentration over time) was calculated to determine the compound's efficacy in lowering post-challenge glucose levels.[3]
Clinical Trial Monitoring for Verubecestat (EPOCH Trial)
The metabolic effects of verubecestat were identified through safety monitoring in a large-scale, long-term clinical trial.
-
Study Design: A Phase 3, randomized, placebo-controlled trial (EPOCH) in patients with mild-to-moderate Alzheimer's disease.[8]
-
Treatment Groups: Patients received verubecestat (12 mg or 40 mg daily) or a placebo for 78 weeks.[8]
-
Safety Assessments: Comprehensive safety monitoring was conducted throughout the trial. This included the collection of all adverse events reported by participants or observed by investigators.
-
Data Collection: Specific adverse events related to metabolism and nutrition, such as weight loss, falls, and injuries, were recorded and categorized.[8]
-
Statistical Analysis: The incidence of adverse events was compared between the verubecestat treatment groups and the placebo group to identify statistically significant differences.[8]
Conclusion
This compound and verubecestat exhibit distinct and unrelated metabolic effects, a direct consequence of their different mechanisms of action and therapeutic targets. This compound, a SSTR3 antagonist, shows a clear, targeted effect on improving glucose tolerance in preclinical models, consistent with its development for Type 2 Diabetes. In contrast, verubecestat, a BACE1/2 inhibitor, was associated with the unintended and adverse metabolic effect of weight loss and related nutritional disorders in human clinical trials for Alzheimer's disease. The underlying mechanism for verubecestat's metabolic effects remains unclear. This comparative guide highlights the importance of comprehensive metabolic profiling in drug development, even for compounds not primarily targeting metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Verubecestat | ALZFORUM [alzforum.org]
- 7. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further analyses of the safety of verubecestat in the phase 3 EPOCH trial of mild-to-moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MK-4256: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the potent and selective SSTR3 antagonist, MK-4256, ensuring the safety of laboratory personnel and environmental protection.
Researchers and drug development professionals handling this compound must adhere to stringent disposal procedures due to its classification as a hazardous substance with potential health risks. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with general laboratory safety protocols for cytotoxic and hazardous materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding the compound's hazards, which include toxicity, potential for causing cancer, and risk of damage to an unborn child.[1]
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Double-gloving with chemotherapy-tested nitrile gloves.
-
A disposable, low-permeability gown with a solid front and tight-fitting cuffs.
-
Safety goggles or a face shield to protect from splashes.
-
A NIOSH-approved respirator if there is a risk of aerosolization.
Engineering Controls: All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.
1. Waste Segregation: Proper segregation at the point of generation is critical. All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous waste. This includes:
- Unused or expired this compound.
- Contaminated labware (e.g., vials, pipette tips, culture plates).
- Contaminated PPE (gloves, gowns, etc.).
- Cleaning materials used for spills.
2. Waste Collection and Containment:
- Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and puncture-resistant hazardous waste container. These containers should be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" and display the appropriate hazard symbols.
- Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. The container must be clearly labeled with the chemical name and all hazardous components.
- Sharps: Any sharps, such as needles or contaminated glass, must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.
3. Labeling and Storage:
- All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of the associated hazards (e.g., Toxic, Carcinogen).[3]
- Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be away from general laboratory traffic and clearly marked.
- Ensure that incompatible wastes are segregated to prevent any chemical reactions.
4. Scheduling for Pickup and Disposal:
- Once a waste container is full, or if it has been in the SAA for an extended period (follow institutional guidelines, typically not exceeding one year for partially filled containers), it must be prepared for pickup.[3]
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not transport hazardous waste outside of the laboratory yourself.[2]
- Ensure all necessary documentation is completed as required by your institution and local regulations.
Spill Management
In the event of a spill, immediate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the full PPE as described above.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spread. For solid spills, gently cover with a damp absorbent material to avoid raising dust.
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the designated cytotoxic waste container.
-
Decontaminate the spill surface using a suitable cleaning agent, as recommended by your institution's safety protocols. This often involves a three-step process of washing with a detergent, rinsing with water, and then wiping with 70% isopropyl alcohol.
-
-
Dispose of all cleaning materials as cytotoxic waste.
Summary of Waste Handling for this compound
| Waste Type | Container | Labeling | Disposal Route |
| Unused/Expired this compound | Original or appropriate sealed container | Hazardous Waste, Cytotoxic, Chemical Name | EHS Pickup |
| Contaminated Solid Waste | Lined, puncture-resistant container | Hazardous Waste, Cytotoxic | EHS Pickup |
| Contaminated Liquid Waste | Sealed, shatter-proof container | Hazardous Waste, Cytotoxic, Chemical Name | EHS Pickup |
| Contaminated Sharps | Puncture-proof sharps container | Hazardous Waste, Cytotoxic, Sharps | EHS Pickup |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Safeguarding Researchers: A Comprehensive Guide to Handling MK-4256
For Immediate Implementation: This document outlines critical safety and logistical protocols for the handling and disposal of MK-4256, a potent somatostatin receptor antagonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment and minimize exposure risk.
Given the potent nature of this compound, a comprehensive approach to safety is paramount. This includes the mandatory use of specified personal protective equipment (PPE), strict adherence to handling protocols, and a clearly defined waste disposal plan.
Personal Protective Equipment (PPE) for Handling this compound
All handling of this compound, particularly in its powdered form, requires a robust selection of PPE to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, drawing on best practices for handling potent pharmaceutical compounds and cytotoxic drugs.[1][2][3][4][5]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-tested nitrile gloves.[5] | Prevents skin absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Protective Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][2][3] | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 certified safety goggles. A full face shield should be worn over goggles when handling liquids or creating aerosols.[1][3] | Protects eyes and face from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved Respirator | An N95 respirator is the minimum requirement for handling small quantities of powder in a well-ventilated area. For larger quantities or in situations with potential for significant aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[4] | Prevents inhalation of the potent compound. |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize the risk of exposure during the handling of this compound. The following diagram outlines the key steps for a typical experimental workflow involving this potent compound.
Disposal Plan for this compound Waste
All materials contaminated with this compound must be treated as hazardous or cytotoxic waste.[6] Improper disposal can lead to environmental contamination and pose a risk to public health.
Waste Segregation and Disposal Protocol:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a clearly labeled, leak-proof, yellow chemotherapy waste bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste management company. The primary method of disposal for cytotoxic waste is high-temperature incineration.[7]
Note: Always consult the specific Safety Data Sheet (SDS) for this compound for the most detailed and up-to-date safety and handling information. While this guide provides a comprehensive overview based on best practices for potent compounds, the SDS is the primary source of compound-specific data.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. england.nhs.uk [england.nhs.uk]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
